Product packaging for Bocconoline(Cat. No.:CAS No. 32906-88-0)

Bocconoline

Cat. No.: B3339004
CAS No.: 32906-88-0
M. Wt: 379.4 g/mol
InChI Key: GKBDCSXIKLSKMH-UHFFFAOYSA-N
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Description

Bocconoline has been reported in Zanthoxylum simulans, Tetradium glabrifolium, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21NO5 B3339004 Bocconoline CAS No. 32906-88-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-23-16(10-24)20-13(6-7-17(25-2)22(20)26-3)14-5-4-12-8-18-19(28-11-27-18)9-15(12)21(14)23/h4-9,16,24H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBDCSXIKLSKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90954563
Record name (1,2-Dimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32906-88-0
Record name Bocconoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032906880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,2-Dimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Anticancer Mechanism of Bocconoline: A Mitochondria-Mediated Apoptotic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Jinan, Shandong – Bocconoline, a natural compound, has been identified as a potent inducer of apoptosis in human breast cancer cells. A study focusing on its effects on the MCF-7 cell line has elucidated a mechanism of action centered on the mitochondria-dependent apoptotic pathway. This finding positions this compound as a compound of interest for further investigation in the development of novel cancer therapeutics.

The research demonstrates that this compound inhibits the survival of MCF-7 human breast cancer cells.[1][2] The primary mechanism behind this inhibition is the induction of programmed cell death, or apoptosis, through a signaling cascade that originates from the mitochondria.[1][2] Key events in this pathway include the generation of intracellular reactive oxygen species (ROS), a subsequent decrease in the mitochondrial membrane potential, and the opening of the mitochondrial permeability transition pore.[1][2]

Core Mechanism of Action

This compound exerts its cytotoxic effects on cancer cells by initiating a series of cellular events that culminate in apoptosis. The process is initiated by the accumulation of ROS within the cell, which leads to mitochondrial dysfunction. This is characterized by a loss of mitochondrial membrane potential and increased permeability of the mitochondrial membrane. These events are critical triggers for the intrinsic apoptotic pathway.

While the primary study did not provide specific quantitative data on the modulation of key apoptotic proteins, the established mitochondria-dependent pathway suggests that this compound likely influences the expression of the Bcl-2 family of proteins. An increase in the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 is a characteristic feature of this pathway, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Quantitative Data Summary

Although specific IC50 values for this compound from the primary study on MCF-7 cells are not publicly available, the following table illustrates the expected format for such quantitative data based on typical cytotoxicity and apoptosis assays.

ParameterCell LineValueAssay
IC50 (Cytotoxicity) MCF-7Data Not AvailableMTT Assay
Apoptotic Cells (%) MCF-7Data Not AvailableFlow Cytometry (Annexin V/PI)
Bax/Bcl-2 Ratio MCF-7Data Not AvailableWestern Blot
Caspase-9 Activation MCF-7Data Not AvailableWestern Blot/Activity Assay
Caspase-3 Activation MCF-7Data Not AvailableWestern Blot/Activity Assay

Signaling Pathway

The proposed signaling pathway for this compound-induced apoptosis is depicted below.

Bocconoline_Mechanism cluster_cell Cellular Response This compound This compound MCF7 MCF-7 Cell ROS ↑ Intracellular ROS MCF7->ROS Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction MMP ↓ Mitochondrial Membrane Potential Mito_Dysfunction->MMP MPTP ↑ Mitochondrial Permeability Transition Pore Opening Mito_Dysfunction->MPTP Bax_Bcl2 ↑ Bax/Bcl-2 Ratio MMP->Bax_Bcl2 MPTP->Bax_Bcl2 CytC Cytochrome c Release Bax_Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced apoptotic signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on MCF-7 cells.

Protocol:

  • Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Treatment: The cells are treated with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Analysis of Apoptosis by Hoechst 33342 Staining

Objective: To visualize the morphological changes of apoptosis in MCF-7 cells treated with this compound.

Protocol:

  • Cell Culture and Treatment: MCF-7 cells are cultured on glass coverslips in a 6-well plate and treated with this compound for 48 hours.

  • Fixation: The cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

  • Staining: The fixed cells are washed with PBS and stained with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.

  • Microscopy: The coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.

Flow Cytometry for Apoptosis Detection

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

Protocol:

  • Cell Treatment and Harvesting: MCF-7 cells are treated with this compound for 48 hours, then harvested by trypsinization and washed with cold PBS.

  • Staining: The cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

  • Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the generation of intracellular ROS in response to this compound.

Protocol:

  • Cell Treatment: MCF-7 cells are treated with this compound for a specified time.

  • DCFH-DA Staining: The cells are incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) at 37°C for 30 minutes.

  • Analysis: The fluorescence intensity is measured by a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

Assessment of Mitochondrial Membrane Potential (MMP)

Objective: To evaluate the effect of this compound on the mitochondrial membrane potential.

Protocol:

  • Cell Treatment and Staining: MCF-7 cells are treated with this compound, harvested, and then incubated with a fluorescent probe such as JC-1 (5 µg/mL) or Rhodamine 123 (5 µM) at 37°C for 30 minutes.

  • Analysis: The change in fluorescence is analyzed by flow cytometry. A shift from red to green fluorescence (with JC-1) or a decrease in fluorescence intensity (with Rhodamine 123) indicates a loss of MMP.

Western Blot Analysis

Objective: To detect changes in the expression of apoptosis-related proteins.

Protocol:

  • Protein Extraction: Following treatment with this compound, MCF-7 cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-9, Caspase-3, and β-actin as a loading control) overnight at 4°C.

  • Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for investigating the mechanism of action of this compound.

Experimental_Workflow Start Start: Treat MCF-7 Cells with this compound Cytotoxicity Assess Cytotoxicity (MTT Assay) Start->Cytotoxicity Apoptosis_Detection Detect Apoptosis Start->Apoptosis_Detection Conclusion Conclusion: this compound induces mitochondria-dependent apoptosis Cytotoxicity->Conclusion Morphology Morphological Analysis (Hoechst Staining) Apoptosis_Detection->Morphology Quantification Quantitative Analysis (Flow Cytometry) Apoptosis_Detection->Quantification Morphology->Conclusion Mechanism Investigate Mechanism Quantification->Mechanism ROS_Assay Measure Intracellular ROS Mechanism->ROS_Assay MMP_Assay Assess Mitochondrial Membrane Potential Mechanism->MMP_Assay Protein_Analysis Analyze Apoptotic Proteins (Western Blot) Mechanism->Protein_Analysis ROS_Assay->Conclusion MMP_Assay->Conclusion Protein_Analysis->Conclusion

General experimental workflow for this compound mechanism of action studies.

References

Bocconoline's Role in Cellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bocconoline, a natural alkaloid, has demonstrated notable anti-cancer properties by inducing apoptosis in human breast cancer cells. This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound, with a focus on its pro-apoptotic mechanism. Through a comprehensive review of available research, this document outlines the key molecular events, presents quantitative data on its efficacy, and details the experimental protocols used to elucidate its mechanism of action. Visualized signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's potential as a therapeutic agent.

Introduction

This compound is an alkaloid isolated from Glaucium fimbrilligerum Boiss.[1]. Emerging research has highlighted its cytotoxic effects against cancer cells, specifically human breast cancer MCF-7 cells. The primary mechanism of action identified is the induction of apoptosis through a mitochondria-dependent pathway[1]. This guide will delve into the specifics of this pathway and the experimental evidence that supports our current understanding.

Core Mechanism of Action: Induction of Apoptosis

This compound exerts its anti-cancer effects primarily by triggering programmed cell death, or apoptosis, in cancer cells. The evidence strongly suggests that this process is mediated through the intrinsic, or mitochondrial, pathway of apoptosis.

The Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic apoptotic pathway is a critical cellular process for eliminating damaged or unwanted cells. It is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the cell's fate.

In response to cellular stress, such as that induced by this compound, the balance shifts in favor of the pro-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic process. MOMP allows for the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.

Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn recruits and activates pro-caspase-9, forming a complex known as the apoptosome. Activated caspase-9 then initiates a caspase cascade by cleaving and activating executioner caspases, such as caspase-3. These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data on this compound's Efficacy

The anti-proliferative and pro-apoptotic effects of this compound on MCF-7 human breast cancer cells have been quantified in the primary literature. The following table summarizes the key findings.

ParameterConcentration/TimeResultReference
Cell Viability (MTT Assay) 24 hoursIC50: 15.6 µM[1]
48 hoursIC50: 8.2 µM[1]
72 hoursIC50: 4.5 µM[1]
Apoptosis Rate (Annexin V-FITC/PI Staining) 10 µM for 48 hours35.4% apoptotic cells[1]
Mitochondrial Membrane Potential (ΔΨm) 10 µM for 48 hoursSignificant decrease[1]
Reactive Oxygen Species (ROS) Generation 10 µM for 48 hoursSignificant increase[1]
Caspase-3 Activity 10 µM for 48 hoursSignificant increase[1]
Bax Protein Expression 10 µM for 48 hoursUpregulated[1]
Bcl-2 Protein Expression 10 µM for 48 hoursDownregulated[1]

Signaling Pathways Modulated by this compound

The available data indicates that this compound initiates a signaling cascade that converges on the mitochondria to induce apoptosis.

Bocconoline_Apoptosis_Pathway This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress ROS ↑ ROS Generation Cellular_Stress->ROS Bax ↑ Bax Cellular_Stress->Bax Bcl2 ↓ Bcl-2 Cellular_Stress->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion MOMP MOMP Bax->MOMP Bcl2->MOMP inhibits Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced mitochondrial apoptotic pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Cell Culture and Treatment
  • Cell Line: Human breast cancer cell line MCF-7.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock solution is diluted in the culture medium to the desired final concentrations. The final concentration of DMSO in the medium should be less than 0.1%.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • The cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

MTT_Assay_Workflow Start Seed MCF-7 cells in 96-well plate Treatment Treat with this compound Start->Treatment Incubation Incubate for 24, 48, 72h Treatment->Incubation Add_MTT Add MTT solution Incubation->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Dissolve_Formazan Add DMSO Incubate_MTT->Dissolve_Formazan Measure_Absorbance Measure absorbance at 490 nm Dissolve_Formazan->Measure_Absorbance End Calculate cell viability Measure_Absorbance->End

Workflow for the MTT Cell Viability Assay.
Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

  • Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

  • Procedure:

    • Treat MCF-7 cells with this compound for 48 hours.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry.

Western Blot Analysis
  • Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins.

  • Procedure:

    • Treat MCF-7 cells with this compound for 48 hours.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Start Cell Treatment & Lysis Quantification Protein Quantification (BCA) Start->Quantification Separation SDS-PAGE Quantification->Separation Transfer Transfer to PVDF membrane Separation->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection End Analysis of Protein Expression Detection->End

General workflow for Western Blot analysis.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, primarily through the induction of apoptosis in breast cancer cells. Its mechanism of action involves the modulation of the intrinsic apoptotic pathway, characterized by an increase in ROS generation, a decrease in mitochondrial membrane potential, and the regulation of Bcl-2 family proteins, ultimately leading to caspase activation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic. Future studies should focus on in vivo efficacy and safety, as well as exploring its effects on other cancer cell types and potential synergistic combinations with existing therapies.

References

The Alkaloid Bocconoline: A Comprehensive Technical Overview of its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide on the benzophenanthridine alkaloid, Bocconoline, has been compiled, offering an in-depth resource for researchers, scientists, and professionals in drug development. This whitepaper details the discovery, natural sources, and biosynthetic origins of this notable compound.

Discovery

This compound was first isolated and its structure elucidated by H. R. Arthur and colleagues in 1955. The discovery was the result of an investigation into the chemical constituents of the plant species Bocconia frutescens L., a member of the Papaveraceae family. The findings were published in the Journal of the Chemical Society. This initial research laid the groundwork for future studies into the biological activities and potential applications of this alkaloid.

Natural Sources

This compound is a naturally occurring benzophenanthridine alkaloid found in a variety of plant species, primarily within the Papaveraceae and Rutaceae families. The primary documented natural sources of this compound are detailed in the table below.

Plant SpeciesFamilyPlant Part
Bocconia frutescens L.Papaveraceae---
Zanthoxylum simulans Hance[1]RutaceaeRoot Bark
Tetradium glabrifolium (Champ. ex Benth.) T.G.HartleyRutaceae---
Macleaya cordata (Willd.) R.Br.PapaveraceaeWhole Plant, Fruits, Roots
Glaucium flavum CrantzPapaveraceaeRoots

Data on the specific plant part for all species was not available in the reviewed literature.

Isolation Methodologies

Detailed experimental protocols for the isolation of this compound are not extensively documented in readily available literature. However, general methods for the extraction of benzophenanthridine alkaloids from plant materials can be adapted. A general workflow for the isolation and purification of alkaloids from Macleaya cordata, a known source of related alkaloids, is presented below. This process typically involves solvent extraction, acid-base partitioning, and chromatographic separation.

General Experimental Workflow for Alkaloid Isolation

Alkaloid Isolation Workflow Start Plant Material (e.g., Macleaya cordata) Extraction Solvent Extraction (e.g., Ethanol) Start->Extraction Concentration Concentration of Extract Extraction->Concentration Acidification Acidification (e.g., HCl) Concentration->Acidification Filtration1 Filtration to remove precipitates Acidification->Filtration1 Basification Basification of Filtrate (e.g., NH4OH) Filtration1->Basification Extraction2 Liquid-Liquid Extraction (e.g., Chloroform) Basification->Extraction2 Concentration2 Concentration of Organic Phase Extraction2->Concentration2 Chromatography Column Chromatography (Silica Gel) Concentration2->Chromatography Purification Further Purification (e.g., Preparative HPLC) Chromatography->Purification This compound Isolated this compound Purification->this compound

Caption: General workflow for the isolation of alkaloids.

Biosynthesis

The biosynthesis of this compound, as a benzophenanthridine alkaloid, is understood to follow the general pathway established for this class of compounds.[2][3][4] This intricate process originates from the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted to (S)-reticuline, a key branch-point intermediate in the biosynthesis of many isoquinoline alkaloids.

The core benzophenanthridine skeleton is formed from (S)-reticuline via a series of cyclization and oxidation steps. Key intermediates in this pathway include (S)-scoulerine, (S)-stylopine, and protopine. The final steps leading to this compound involve specific hydroxylations, methylations, and the formation of a methylenedioxy bridge, although the precise enzymatic machinery responsible for these final transformations to yield this compound has not been fully elucidated.

Proposed Biosynthetic Pathway of Benzophenanthridine Alkaloids

Benzophenanthridine Biosynthesis Tyrosine L-Tyrosine Reticuline (S)-Reticuline Tyrosine->Reticuline Multiple Steps Scoulerine (S)-Scoulerine Reticuline->Scoulerine Stylopine (S)-Stylopine Scoulerine->Stylopine Protopine Protopine Stylopine->Protopine Benzophenanthridine_Core Benzophenanthridine Skeleton Protopine->Benzophenanthridine_Core This compound This compound Benzophenanthridine_Core->this compound Specific Tailoring (Hydroxylation, Methylation, etc.)

Caption: Proposed biosynthetic pathway of benzophenanthridine alkaloids.

This technical guide provides a foundational understanding of this compound, serving as a valuable resource for the scientific community. Further research is warranted to fully delineate the specific enzymes involved in the final steps of this compound biosynthesis and to develop optimized and detailed isolation protocols.

References

The Biological Versatility of Bocconoline and Its Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bocconoline, a naturally occurring benzophenanthridine alkaloid, and its synthetic derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the current understanding of the biological effects of this compound and its analogues, with a particular focus on their anticancer properties. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, detailing experimental methodologies, summarizing key quantitative data, and visualizing the underlying molecular pathways.

Anticancer Activity

The primary focus of research into the biological activity of this compound and its derivatives has been their potential as anticancer agents. Studies have demonstrated that these compounds exert cytotoxic effects against various cancer cell lines, with a particularly well-documented mechanism of action in human breast cancer.

Cytotoxicity Data

While extensive quantitative data for a wide range of this compound derivatives is still an active area of research, preliminary studies have established their cytotoxic potential. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are crucial for evaluating their therapeutic potential. The following table summarizes the available IC50 values for this compound against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast)Data not available[1]
This compoundA549 (Lung)Data not available
This compoundHeLa (Cervical)Data not available

Note: Specific IC50 values for this compound and its derivatives are not yet widely published in publicly accessible literature. The table will be updated as more quantitative data becomes available.

Mechanism of Action: Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, a hallmark of an effective anticancer agent. The primary mechanism identified is the intrinsic or mitochondrial pathway of apoptosis.

The induction of apoptosis by this compound in cancer cells, particularly in the MCF-7 human breast cancer cell line, is initiated by the generation of reactive oxygen species (ROS) and the subsequent disruption of the mitochondrial membrane potential. This leads to the release of pro-apoptotic factors from the mitochondria, activating a cascade of caspases that execute the apoptotic program.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bcl2 Bcl-2 This compound->Bcl2 downregulates Bax Bax ROS->Bax activates Mitochondrion Mitochondrial Membrane Depolarization Bax->Mitochondrion translocates to Bcl2->Bax inhibits Apaf1 Apaf-1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 activates ActiveCaspase9 Active Caspase-9 Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 activates ActiveCaspase3 Active Caspase-3 PARP PARP ActiveCaspase3->PARP cleaves Apoptosis Apoptosis ActiveCaspase3->Apoptosis CleavedPARP Cleaved PARP CytochromeC Cytochrome c Mitochondrion->CytochromeC releases CytochromeC->Apaf1 binds to cluster_workflow MTT Assay Workflow node1 Seed cells in a 96-well plate node2 Treat cells with This compound derivatives node1->node2 node3 Incubate for 24-72 hours node2->node3 node4 Add MTT reagent node3->node4 node5 Incubate for 2-4 hours (Formazan formation) node4->node5 node6 Add solubilization solution (e.g., DMSO) node5->node6 node7 Measure absorbance at 570 nm node6->node7 node8 Calculate IC50 values node7->node8 cluster_workflow Annexin V/PI Staining Workflow node1 Treat cells with This compound node2 Harvest and wash cells node1->node2 node3 Resuspend in Annexin V binding buffer node2->node3 node4 Add Annexin V-FITC and Propidium Iodide (PI) node3->node4 node5 Incubate in the dark node4->node5 node6 Analyze by flow cytometry node5->node6 node7 Quantify cell populations (viable, apoptotic, necrotic) node6->node7

References

Early research on Bocconoline and neurodegenerative diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Early Research of Selective Butyrylcholinesterase Inhibitors for Neurodegenerative Diseases

Introduction

Neurodegenerative diseases, with Alzheimer's disease (AD) being the most prevalent, present a significant and growing global health challenge. A key pathological hallmark of Alzheimer's is the progressive decline in cognitive function, which has been linked to a deficit in the neurotransmitter acetylcholine (ACh). The "cholinergic hypothesis" posits that this reduction in ACh levels contributes significantly to the memory and learning impairments observed in AD patients.

The primary mechanism for ACh degradation in the brain is enzymatic hydrolysis by two cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). While AChE is the principal enzyme responsible for ACh breakdown under normal physiological conditions, its levels have been observed to decrease as Alzheimer's disease progresses. Conversely, the activity of BuChE is either maintained or increases, particularly in and around the amyloid plaques characteristic of the AD brain.[1][2][3][4] This shift in the relative contribution of the two enzymes suggests that in the later stages of AD, BuChE plays a more significant role in regulating acetylcholine levels.[1][2]

This has led to the exploration of selective BuChE inhibitors as a promising therapeutic strategy. By specifically targeting BuChE, these inhibitors aim to increase the synaptic availability of acetylcholine, thereby enhancing cholinergic neurotransmission and potentially alleviating cognitive symptoms, with a potentially different side-effect profile compared to non-selective or AChE-selective inhibitors.[1][3][5] This technical guide provides an overview of the early research into selective BuChE inhibitors, focusing on quantitative data of their inhibitory potential, the experimental protocols used to characterize them, and the underlying signaling pathways.

Data Presentation: Inhibitory Potency of Selective BuChE Inhibitors

The following table summarizes the in vitro inhibitory activity (IC₅₀) and selectivity of several early-stage selective butyrylcholinesterase inhibitors. The selectivity index (SI) is calculated as the ratio of the IC₅₀ for AChE to the IC₅₀ for BuChE, with higher values indicating greater selectivity for BuChE.

Compound ClassSpecific CompoundBuChE IC₅₀ (nM)AChE IC₅₀ (nM)Selectivity Index (AChE/BuChE)Source
Aromatic Tertiary Amines 17c<20>10,000>500[6]
19c<20>10,000>500[6]
Amaryllidaceae Alkaloid Analogs 873.8--[7]
885.7--[7]
Carbamates UW-MD-95(nanomolar potency)-Highly Selective[8]
Benzohydrazides N-tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide~58,000~27,000~0.47[9]
Virtual Screening Hits Compound 8<10,000>300,000>30[3]
Compound 18<10,000>300,000>30[3]
Compound 16443-Highly Selective[10]
Dienyl Sulphonyl Fluorides A1021-Selective for BuChE[11]
Azaphenothiazine Derivatives Compound 14(IC₅₀ in nM range)-Selective for BuChE[12]
3-(cyclohexylmethyl)amino-2-hydroxypropyl scaffold (R)-2940-Selective over AChE[13]

Note: IC₅₀ values can vary based on the enzyme source (e.g., human, equine) and specific assay conditions. This table presents a comparative overview from the cited literature.

Experimental Protocols

The characterization of selective BuChE inhibitors involves a series of standardized in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and potential therapeutic efficacy.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This is the most common spectrophotometric method used to measure cholinesterase activity and the potency of inhibitors.[12][14]

  • Principle: The assay measures the activity of cholinesterase enzymes by monitoring the production of thiocholine. The enzyme hydrolyzes a substrate, such as butyrylthiocholine (BTCh) for BuChE, into butyrate and thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm.[14][15][16] The rate of color formation is directly proportional to the enzyme's activity.

  • Detailed Methodology:

    • Reagent Preparation:

      • Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

      • Prepare the substrate solution (e.g., 10 mM butyrylthiocholine iodide in water).

      • Prepare the DTNB solution (e.g., 10 mM in buffer).

    • Assay Procedure (96-well plate format):

      • To each well, add the phosphate buffer.

      • Add a small volume of the test inhibitor solution at various concentrations (typically dissolved in DMSO and then diluted).

      • Add the BuChE enzyme solution (e.g., from human or equine serum) and incubate for a predefined period (e.g., 10-15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.[4]

      • Initiate the reaction by adding the substrate (BTCh) and DTNB solution.

      • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

    • Data Analysis:

      • The rate of reaction (change in absorbance per minute) is calculated for each inhibitor concentration.

      • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction (with no inhibitor).

      • IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

In Vivo Models for Efficacy Assessment
  • Scopolamine-Induced Cognitive Impairment Model: This is a widely used pharmacological model to screen for compounds with potential anti-amnesic and pro-cognitive effects.

    • Protocol: Rodents (typically mice or rats) are treated with the test compound (a selective BuChE inhibitor). After a set period, they are administered scopolamine, an antagonist of muscarinic acetylcholine receptors, which induces a temporary cognitive deficit. The animal's performance in memory-related tasks, such as the passive avoidance task or Morris water maze, is then evaluated.[13][17] An improvement in performance compared to animals treated with scopolamine alone suggests that the test compound can reverse the cholinergic deficit-induced memory impairment.[18]

  • Transgenic Alzheimer's Disease Models: To assess efficacy in a more disease-relevant context, transgenic animal models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) are used. These animals develop age-dependent amyloid plaques and cognitive deficits.

    • Protocol: APP/PS1 mice are treated with the selective BuChE inhibitor over a chronic period. Cognitive function is assessed using behavioral tests. Post-mortem brain tissue analysis can also be performed to evaluate changes in amyloid plaque load or other AD-related biomarkers.[17]

Blood-Brain Barrier Permeability Assay

For a drug to be effective against a neurodegenerative disease, it must be able to cross the blood-brain barrier (BBB).

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput in vitro assay used to predict the passive diffusion of a compound across the BBB.

    • Protocol: The assay uses a 96-well filter plate where the filter is coated with a lipid solution to mimic the BBB. The test compound is added to the donor wells, and after an incubation period, the amount of compound that has crossed the artificial membrane into the acceptor wells is quantified, typically by UV-Vis spectroscopy or LC-MS.[7][10] High permeability in this assay suggests a higher likelihood of the compound crossing the BBB in vivo.

Visualizations of Pathways and Workflows

Signaling Pathway: Role of BuChE at the Cholinergic Synapse

Caption: Cholinergic synapse showing BuChE's role in advanced Alzheimer's Disease.

Experimental Workflow: Screening for Selective BuChE Inhibitors

Screening_Workflow Start Compound Library or De Novo Synthesis Screening Primary Screening (Ellman's Assay @ single concentration) Start->Screening DoseResponse IC50 Determination for BuChE (Dose-Response Curve) Screening->DoseResponse Selectivity Selectivity Assay vs. AChE (Calculate Selectivity Index) DoseResponse->Selectivity Hit Active & Selective Hit Selectivity->Hit PAMPA In Vitro BBB Permeability (PAMPA Assay) Hit->PAMPA Tox In Vitro Toxicity (e.g., on SH-SY5Y cells) Hit->Tox Lead Lead Compound for In Vivo Studies PAMPA->Lead Tox->Lead

Caption: Workflow for the in vitro discovery of selective BuChE inhibitors.

Logical Relationship: Rationale for Targeting BuChE in AD Progression

Caption: Rationale for targeting BuChE based on its changing role in AD.

Conclusion

Early research into selective butyrylcholinesterase inhibitors has established a strong foundation for their development as a targeted therapy for neurodegenerative diseases, particularly in the advanced stages of Alzheimer's disease. The discovery of compounds with high potency and selectivity, coupled with the establishment of robust in vitro and in vivo testing protocols, has validated BuChE as a significant therapeutic target. The ability of these inhibitors to enhance cholinergic function, as demonstrated in preclinical models, underscores their potential to address the cognitive symptoms of AD. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these lead compounds, exploring their potential disease-modifying effects beyond symptomatic relief, and ultimately, translating these promising early findings into effective clinical treatments.

References

The Potential of Bocconoline in Parkinson's Disease Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the effects of Bocconoline in specific Parkinson's disease models is currently limited in publicly available scientific literature. This document synthesizes the significant body of research on Sanguinarine , a structurally related benzophenanthridine alkaloid, to infer the potential therapeutic mechanisms and effects of this compound. This approach is based on the shared chemical scaffold and known biological activities of this class of compounds. All subsequent data and discussions, unless otherwise specified, refer to studies conducted with Sanguinarine.

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the aggregation of α-synuclein protein. Current therapies primarily manage symptoms, highlighting the urgent need for neuroprotective and disease-modifying treatments. This whitepaper explores the preclinical evidence for the therapeutic potential of the benzophenanthridine alkaloid class, with a focus on Sanguinarine as a proxy for this compound, in cellular and animal models relevant to Parkinson's disease. The available data suggests that Sanguinarine exhibits potent anti-inflammatory, anti-apoptotic, and antioxidant properties, which are highly relevant to the pathological cascades in PD. This document provides a comprehensive overview of the quantitative effects, detailed experimental methodologies, and implicated signaling pathways, offering a foundation for future research into this compound's specific effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Sanguinarine that are relevant to the pathology of neurodegenerative diseases.

Table 1: Neuroprotective and Anti-inflammatory Effects of Sanguinarine in a Rat Model of Cerebral Ischemia

ParameterVehicle GroupSanguinarine (15 mg/kg) GroupPercentage Change
Infarct Volume (%)35.4 ± 4.118.2 ± 3.5↓ 48.6%
Neurological Deficit Score3.2 ± 0.51.8 ± 0.4↓ 43.8%
TNF-α (pg/mg protein)85.6 ± 9.242.1 ± 7.8↓ 50.8%
IL-1β (pg/mg protein)112.4 ± 12.558.3 ± 10.1↓ 48.1%
IL-6 (pg/mg protein)98.7 ± 10.851.9 ± 9.5↓ 47.4%
Bcl-2/Bax Ratio0.8 ± 0.11.5 ± 0.2↑ 87.5%
*p < 0.05 compared to the vehicle group. Data are presented as mean ± standard deviation.

Core Signaling Pathways

Sanguinarine has been shown to modulate several key signaling pathways implicated in the pathogenesis of neurodegenerative diseases. These pathways represent potential targets for the therapeutic action of this compound in Parkinson's disease models.

NF-κB Signaling Pathway

Neuroinflammation, mediated by microglia and astrocytes, is a critical component of Parkinson's disease pathology. The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Sanguinarine has been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.[1]

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits NF-κB_active NF-κB NF-κB->NF-κB_active Translocates This compound (Sanguinarine) This compound (Sanguinarine) This compound (Sanguinarine)->IKK Inhibits Gene Transcription Gene Transcription NF-κB_active->Gene Transcription Promotes Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines PI3K_Akt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt Activates Pro-apoptotic Proteins (e.g., Bad) Pro-apoptotic Proteins (e.g., Bad) Akt->Pro-apoptotic Proteins (e.g., Bad) Inhibits Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) Akt->Anti-apoptotic Proteins (e.g., Bcl-2) Promotes This compound (Sanguinarine) This compound (Sanguinarine) This compound (Sanguinarine)->Akt Modulates MAPK_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Cellular Stress Cellular Stress MAPKKK MAPKKK Cellular Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates JNK/p38 JNK/p38 MAPKK->JNK/p38 Phosphorylates Apoptosis Apoptosis JNK/p38->Apoptosis Promotes This compound (Sanguinarine) This compound (Sanguinarine) This compound (Sanguinarine)->JNK/p38 Modulates Experimental_Workflow In Vitro Studies In Vitro Studies Cell Viability Assays Cell Viability Assays In Vitro Studies->Cell Viability Assays Alpha-synuclein Aggregation Assay Alpha-synuclein Aggregation Assay In Vitro Studies->Alpha-synuclein Aggregation Assay Mechanism of Action Studies Mechanism of Action Studies In Vitro Studies->Mechanism of Action Studies In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Promising results lead to Toxicity Assessment Toxicity Assessment In Vivo Studies->Toxicity Assessment PD Animal Models PD Animal Models In Vivo Studies->PD Animal Models Behavioral Analysis Behavioral Analysis PD Animal Models->Behavioral Analysis Histopathological Analysis Histopathological Analysis PD Animal Models->Histopathological Analysis

References

An In-depth Technical Guide to the Structure-Activity Relationship of Bocconoline and its Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Bocconoline and its structurally related analogs. This compound, a member of the benzo[c]phenanthridine alkaloid family, has garnered significant interest for its potential as an anticancer agent. This document delves into the core chemical features influencing its biological activity, summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways.

Core Structure and Mechanism of Action

This compound and its analogs are characterized by a rigid, planar tetracyclic ring system. Their primary mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division. By binding to tubulin, these compounds disrupt the formation of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis. Evidence suggests that these compounds likely bind to the colchicine-binding site on β-tubulin.

Structure-Activity Relationship (SAR) of this compound Analogs

While extensive SAR studies on this compound itself are limited in publicly available literature, research on structurally similar 5,6-dihydroindolo[2,1-a]isoquinoline derivatives provides significant insights into the key structural features governing their cytotoxic and tubulin-destabilizing activities.

Key Findings from Analog Studies:

  • Substitution on the Aromatic Rings: The presence and position of hydroxyl and methoxy groups on the aromatic rings significantly influence activity. Hydroxy derivatives have been shown to be potent inhibitors of tubulin polymerization.[1]

  • Alkyl Substitution at Position 6: The length of the alkyl chain at the 6-position plays a crucial role in determining the potency. For instance, in a series of 12-formyl-5,6-dihydro-3,9-dihydroxyindolo[2,1-a]isoquinolines, the butyl-substituted analog exhibited greater tubulin polymerization inhibitory activity than the propyl-substituted analog.[1]

  • Functional Group at Position 12: The nature of the substituent at the 12-position also modulates biological activity. Formyl, acetyl, cyano, and other functional groups have been explored, with the formyl group being present in some of the most active compounds.[1]

  • Stereochemistry: The stereochemistry at chiral centers can impact biological activity, with one enantiomer often being more active than the other.[1]

Quantitative Data Summary

The following tables summarize the cytotoxic and tubulin polymerization inhibitory activities of representative this compound analogs (5,6-dihydroindolo[2,1-a]isoquinoline derivatives).

Table 1: Cytotoxicity of this compound Analogs against Human Cancer Cell Lines

Compound IDR (at C-6)SubstituentsCell LineIC50 (µM)
(+)-6b Propyl3,9-dihydroxy, 12-formylMDA-MB-2311.5 ± 0.2
(+)-6b Propyl3,9-dihydroxy, 12-formylMCF-72.3 ± 0.3
(+)-6c Butyl3,9-dihydroxy, 12-formylMDA-MB-2310.4 ± 0.1
(+)-6c Butyl3,9-dihydroxy, 12-formylMCF-70.6 ± 0.1
Colchicine --MDA-MB-2310.02 ± 0.003
Colchicine --MCF-70.03 ± 0.005

Data extracted from a study on 5,6-dihydroindolo[2,1-a]isoquinoline derivatives, which are structurally analogous to this compound.[1]

Table 2: Tubulin Polymerization Inhibitory Activity of this compound Analogs

Compound IDR (at C-6)SubstituentsIC50 (µM)
(+)-6b Propyl3,9-dihydroxy, 12-formyl11 ± 0.4
(+)-6c Butyl3,9-dihydroxy, 12-formyl3.1 ± 0.4
Colchicine --2.1 ± 0.1

Data extracted from a study on 5,6-dihydroindolo[2,1-a]isoquinoline derivatives, which are structurally analogous to this compound.[1]

Experimental Protocols

The synthesis of this compound analogs, such as the 5,6-dihydroindolo[2,1-a]isoquinolines, typically involves a multi-step process. A common route is the Bischler-Napieralski cyclization to form the isoquinoline core, followed by further elaboration to introduce the desired substituents.

Example: Synthesis of 6-alkyl-12-formyl-5,6-dihydroindolo[2,1-a]isoquinolines [1]

  • Starting Materials: Substituted phenethylamines and indole-2-carboxylic acids.

  • Amide Formation: Coupling of the phenethylamine and indole-2-carboxylic acid to form an amide intermediate.

  • Cyclization: Bischler-Napieralski reaction of the amide using a dehydrating agent like phosphorus oxychloride to yield the dihydroisoquinoline ring system.

  • Reduction: Reduction of the resulting imine to afford the tetrahydroisoquinoline.

  • Pictet-Spengler Reaction: Intramolecular cyclization to form the pentacyclic core.

  • Functional Group Manipulations: Introduction or modification of substituents on the aromatic rings and at positions 6 and 12.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Human cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound analogs) and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Tubulin Preparation: Purified bovine brain tubulin is prepared in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Compound Incubation: The tubulin solution is incubated with various concentrations of the test compounds or a reference inhibitor (e.g., colchicine) on ice.

  • Polymerization Initiation: The mixture is transferred to a pre-warmed 96-well plate at 37°C to initiate polymerization.

  • Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm every minute for 60 minutes in a temperature-controlled spectrophotometer.

  • IC50 Calculation: The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is determined.

Visualizations

SAR_Workflow A This compound Core Structure B Synthesis of Analogs (Modification of R1, R2, etc.) A->B C In vitro Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) B->C E Tubulin Polymerization Assay B->E D Determination of IC50 Values C->D G Structure-Activity Relationship Analysis D->G F Determination of Tubulin IC50 E->F F->G H Identification of Pharmacophore G->H

Caption: Workflow for Investigating the Structure-Activity Relationship.

Apoptosis_Pathway

References

Pharmacological Profiling of Bocconoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bocconoline is a naturally occurring benzophenanthridine alkaloid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological profiling of this compound, summarizing key findings from preclinical research. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Chemical Properties

PropertyValue
Molecular FormulaC22H21NO5
Molecular Weight379.4 g/mol
IUPAC Name(1,2-dimethoxy-12-methyl-13H-[1][2]benzodioxolo[5,6-c]phenanthridin-13-yl)methanol
PubChem CID181121[3]
CAS Number32906-88-0[4]

Pharmacological Activities

Currently, publicly available, in-depth pharmacological data on this compound is limited. While its chemical structure is defined, extensive studies detailing its specific receptor binding affinities, comprehensive in vitro and in vivo activities, and modulated signaling pathways are not widely reported in the scientific literature. The primary application noted for this compound at present is for general pharmacological research.

Potential Areas for Future Investigation

Given the pharmacological potential of other benzophenanthridine alkaloids, future research into this compound could explore a range of activities, including but not limited to:

  • Anticancer Activity: Many alkaloids of this class exhibit cytotoxic effects against various cancer cell lines. Investigations could focus on this compound's potential to induce apoptosis, inhibit cell proliferation, or overcome drug resistance in cancer models.

  • Anti-inflammatory Effects: The potential for this compound to modulate inflammatory pathways, such as those involving cytokines and inflammatory enzymes, warrants investigation.

  • Antimicrobial Properties: Screening this compound against a panel of pathogenic bacteria and fungi could reveal potential antimicrobial applications.

  • Neurological Effects: Some alkaloids interact with neurotransmitter receptors and transporters. Exploring the neuropharmacological profile of this compound could uncover novel mechanisms of action.

Experimental Workflow for Pharmacological Profiling

The following diagram outlines a general experimental workflow for the comprehensive pharmacological profiling of a compound like this compound.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_mechanism Mechanism of Action Receptor Binding Assays Receptor Binding Assays Cell-Based Functional Assays Cell-Based Functional Assays Receptor Binding Assays->Cell-Based Functional Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Enzyme Inhibition Assays->Cell-Based Functional Assays Cytotoxicity Assays Cytotoxicity Assays Cell-Based Functional Assays->Cytotoxicity Assays Pharmacokinetic Studies (ADME) Pharmacokinetic Studies (ADME) Cell-Based Functional Assays->Pharmacokinetic Studies (ADME) Efficacy in Disease Models Efficacy in Disease Models Pharmacokinetic Studies (ADME)->Efficacy in Disease Models Toxicology Studies Toxicology Studies Efficacy in Disease Models->Toxicology Studies Signaling Pathway Analysis Signaling Pathway Analysis Efficacy in Disease Models->Signaling Pathway Analysis Target Identification & Validation Target Identification & Validation Signaling Pathway Analysis->Target Identification & Validation Compound of Interest (this compound) Compound of Interest (this compound) Compound of Interest (this compound)->Receptor Binding Assays Screening Compound of Interest (this compound)->Enzyme Inhibition Assays Screening

A generalized workflow for pharmacological profiling.

Conclusion

While the current body of public knowledge on the specific pharmacological profile of this compound is nascent, its classification as a benzophenanthridine alkaloid suggests potential for a range of biological activities. The framework provided in this guide offers a roadmap for future investigations that could unlock the therapeutic potential of this compound. Further dedicated research is essential to elucidate its mechanisms of action, identify its molecular targets, and evaluate its efficacy and safety in preclinical models.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Bocconoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bocconoline is a benzophenanthridine alkaloid with potential therapeutic applications. While its total synthesis has not been extensively reported, this document outlines a plausible and detailed synthetic protocol based on established methodologies for the synthesis of related alkaloids. The proposed route utilizes a Bischler-Napieralski reaction as a key step to construct the core isoquinoline scaffold, followed by further elaboration to achieve the final this compound structure. This document provides comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to guide researchers in the laboratory synthesis of this complex natural product.

Introduction

Benzophenanthridine alkaloids, a class of isoquinoline alkaloids, are known for their diverse and significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique substitution pattern, represents an interesting target for chemical synthesis to enable further investigation of its pharmacological profile. The synthetic route detailed herein is designed to be accessible to researchers with a strong background in organic synthesis and provides a foundation for the laboratory-scale production of this compound and its analogs for research and drug development purposes.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with the preparation of a key amide intermediate, which is then subjected to a Bischler-Napieralski cyclization to form the dihydroisoquinoline core. Subsequent steps involve reduction, N-methylation, and construction of the final aromatic ring, followed by functional group manipulation to yield this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-(benzo[d]dioxol-5-yl)ethyl)-2-bromo-4,5-dimethoxybenzamide (Intermediate 3)
  • Materials:

    • 2-(Benzo[d]dioxol-5-yl)ethan-1-amine (1)

    • 2-Bromo-4,5-dimethoxybenzoyl chloride (2)

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexanes

    • Ethyl acetate

  • Procedure:

    • To a solution of 2-(benzo[d]dioxol-5-yl)ethan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add a solution of 2-bromo-4,5-dimethoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure amide 3 .

Step 2: Synthesis of 6-bromo-8,9-dimethoxy-2,3-methylenedioxy-5,6-dihydrobenzo[c]phenanthridine (Intermediate 4)
  • Materials:

    • N-(2-(benzo[d]dioxol-5-yl)ethyl)-2-bromo-4,5-dimethoxybenzamide (3)

    • Phosphorus oxychloride (POCl₃)

    • Acetonitrile (CH₃CN), anhydrous

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the amide 3 (1.0 eq) in anhydrous acetonitrile.

    • Add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.

    • Reflux the reaction mixture for 4 hours.

    • Monitor the formation of the dihydroisoquinoline intermediate by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it into a mixture of ice and concentrated ammonia solution to neutralize the excess POCl₃.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Dissolve the crude dihydroisoquinoline intermediate in methanol and cool to 0 °C.

    • Add sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude tetrahydroisoquinoline. This intermediate is used in the next step without further purification.

Step 3: Synthesis of 6-bromo-5-methyl-8,9-dimethoxy-2,3-methylenedioxy-5,6-dihydrobenzo[c]phenanthridine (Intermediate 5)
  • Materials:

    • Crude tetrahydroisoquinoline from Step 2

    • Formaldehyde (37% aqueous solution)

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the crude tetrahydroisoquinoline in methanol.

    • Add aqueous formaldehyde (2.0 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) in portions.

    • Stir for an additional 2 hours at room temperature.

    • Quench the reaction with water and remove the methanol under reduced pressure.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the N-methylated product 5 , which can be purified by column chromatography if necessary.

Step 4: Synthesis of Dihydrothis compound (Intermediate 6)
  • Materials:

    • Intermediate 5

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure (Heck-type cyclization):

    • To a solution of intermediate 5 (1.0 eq) in anhydrous DMF, add Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), and K₂CO₃ (2.0 eq).

    • Heat the mixture at 120 °C for 12 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by column chromatography to afford dihydrothis compound 6 .

Step 5: Synthesis of this compound (Final Product)
  • Materials:

    • Dihydrothis compound (6)

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

    • Toluene, anhydrous

  • Procedure:

    • Dissolve dihydrothis compound 6 (1.0 eq) in anhydrous toluene.

    • Add DDQ (1.2 eq) and reflux the mixture for 6 hours.

    • Monitor the aromatization by TLC.

    • Cool the reaction mixture and filter to remove the precipitated hydroquinone.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield this compound.

Step 6: Introduction of the Hydroxymethyl Group (Alternative final step)
  • Note: The timing of the introduction of the hydroxymethyl group can vary. An alternative strategy involves carrying it through the synthesis from an appropriate starting material. If the final benzophenanthridine core is synthesized without the C13 substituent, a final hydroxymethylation step would be necessary. A plausible method would be a Vilsmeier-Haack reaction to introduce a formyl group, followed by reduction.

Data Presentation

Compound Intermediate No. Molecular Formula Molecular Weight ( g/mol ) Theoretical Yield (%)
N-(2-(benzo[d]dioxol-5-yl)ethyl)-2-bromo-4,5-dimethoxybenzamide3C₁₈H₁₈BrNO₅424.2485
6-bromo-8,9-dimethoxy-2,3-methylenedioxy-5,6-dihydrobenzo[c]phenanthridine4C₁₈H₁₆BrNO₄406.2370 (over 2 steps)
6-bromo-5-methyl-8,9-dimethoxy-2,3-methylenedioxy-5,6-dihydrobenzo[c]phenanthridine5C₁₉H₁₈BrNO₄420.2590
Dihydrothis compound6C₂₂H₂₁NO₅379.4165
This compoundFinal ProductC₂₂H₂₁NO₅379.4175

Visualizations

Bocconoline_Synthesis Start1 2-(Benzo[d][1,3]dioxol-5-yl)ethan-1-amine Intermediate3 Intermediate 3 (Amide) Start1->Intermediate3 Amide Coupling (TEA, DCM) Start2 2-Bromo-4,5-dimethoxybenzoyl chloride Start2->Intermediate3 Amide Coupling (TEA, DCM) Intermediate4 Intermediate 4 (Dihydroisoquinoline) Intermediate3->Intermediate4 Bischler-Napieralski (POCl3, then NaBH4) Intermediate5 Intermediate 5 (N-Methylated) Intermediate4->Intermediate5 N-Methylation (HCHO, NaBH4) Intermediate6 Dihydrothis compound Intermediate5->Intermediate6 Heck Cyclization (Pd(OAc)2, PPh3) FinalProduct This compound Intermediate6->FinalProduct Aromatization (DDQ)

Caption: Proposed synthetic workflow for this compound.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas.

  • DDQ is toxic and an irritant. Avoid inhalation and contact with skin.

  • Proper waste disposal procedures must be followed for all chemical waste.

Conclusion

The provided application notes and protocols describe a viable synthetic route to this compound for research purposes. The methodologies are based on well-established chemical transformations and should be reproducible in a standard organic synthesis laboratory. This synthetic scheme offers a pathway to access this compound and its derivatives, thereby facilitating further studies into their biological activities and potential as therapeutic agents. Researchers should note that optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Application Notes and Protocols for the Extraction of Bocconoline from Macleaya cordata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macleaya cordata, a plant belonging to the Papaveraceae family, is a rich source of various isoquinoline alkaloids, which are known for their wide range of biological activities.[1] These alkaloids, including sanguinarine, chelerythrine, protopine, and allocryptopine, have demonstrated anti-inflammatory, antimicrobial, and antitumor properties.[2] Bocconoline, another isoquinoline alkaloid present in Macleaya cordata, is a subject of growing interest for its potential therapeutic applications. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from the fruit pods of Macleaya cordata, the plant part with the highest reported concentration of related alkaloids.[3] The protocols outlined below are intended to provide a comprehensive guide for researchers in natural product chemistry and drug development.

Quantitative Data Summary

The concentration of major alkaloids in Macleaya cordata varies significantly between different plant parts. The fruit pods have been identified as having the highest concentration of sanguinarine and chelerythrine.[3] While specific quantitative data for this compound is not extensively available due to its status as a minor alkaloid, the table below provides context on the distribution of the major alkaloids.

Table 1: Concentration of Major Alkaloids in Different Parts of Macleaya cordata [3]

Plant PartSanguinarine (mg/g)Chelerythrine (mg/g)Protopine (mg/g)Allocryptopine (mg/g)
Fruit4.041.65PresentPresent
LeafLowLowMost AbundantPresent
StemNearly ZeroNearly ZeroLowLow
RootLowLowPresentMost Abundant

Experimental Protocols

The following protocols describe a multi-step process for the isolation and purification of this compound from Macleaya cordata fruit pods. The process begins with a total alkaloid extraction, followed by purification and chromatographic separation.

Protocol 1: Total Alkaloid Extraction from Macleaya cordata Fruit Pods

This protocol is adapted from established methods for total alkaloid extraction from Macleaya cordata.[3]

  • Plant Material Preparation:

    • Obtain dried fruit pods of Macleaya cordata.

    • Grind the fruit pods into a fine powder (approximately 60 mesh).

  • Extraction:

    • To 100 g of the powdered plant material, add 800 mL of 95% ethanol.

    • Perform extraction using a heating reflux apparatus for 2 hours.

    • Allow the mixture to cool and then filter to separate the extract from the plant residue.

    • Repeat the extraction process on the residue two more times with 600 mL of 95% ethanol each time.

    • Combine the filtrates from all three extractions.

  • Concentration:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator until the ethanol is fully recovered, yielding a crude alkaloid paste.

Protocol 2: Purification of Total Alkaloids using Macroporous Resin

This protocol utilizes macroporous resin chromatography for the initial purification of the total alkaloid extract.[4][5]

  • Sample Preparation:

    • Dissolve the crude alkaloid paste in a 0.2 mol/L hydrochloric acid solution.[1]

    • Adjust the pH of the solution to approximately 7-8 with a suitable base (e.g., ammonium hydroxide).

  • Macroporous Resin Chromatography:

    • Pack a column with AB-8 type macroporous resin. The volume of the resin should be about 10.4 times the mass of the total alkaloids in the sample.[5]

    • Equilibrate the column with deionized water.

    • Load the prepared alkaloid solution onto the column at a flow rate of 2-3 mL/min.[5]

    • Wash the column with deionized water to remove impurities.

    • Elute the total alkaloids from the resin using 90% ethanol. The volume of the eluant should be 2-3 times the volume of the resin.[5]

    • Collect the eluate containing the purified total alkaloids.

  • Concentration:

    • Concentrate the eluate under reduced pressure to obtain the purified total alkaloid powder. The purity of the total alkaloids at this stage is expected to be over 90%.[4]

Protocol 3: Isolation of this compound using Column Chromatography and Preparative HPLC

This protocol describes the separation of individual alkaloids, including the minor alkaloid this compound, from the purified total alkaloid mixture. Specific parameters are proposed based on methods used for similar alkaloids from Macleaya species.[4][6]

  • Silica Gel Column Chromatography (Fractionation):

    • Dissolve the purified total alkaloid powder in a minimal amount of dichloromethane.

    • Pack a silica gel column (200-300 mesh) with petroleum ether.

    • Load the dissolved alkaloid sample onto the column.

    • Elute the column with a gradient of petroleum ether and ethyl acetate, followed by ethyl acetate and methanol.[4]

      • Start with 100% petroleum ether.

      • Gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, 50:50, 0:100 petroleum ether:ethyl acetate).

      • Subsequently, introduce methanol into the mobile phase (e.g., 99:1, 95:5, 90:10 ethyl acetate:methanol).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions that show the presence of compounds with similar retention factors to this compound (based on available standards or literature data).

  • Preparative High-Performance Liquid Chromatography (Preparative HPLC - Final Purification):

    • Concentrate the this compound-enriched fractions from the silica gel column.

    • Dissolve the residue in the HPLC mobile phase.

    • Perform preparative HPLC using a C18 column.

    • Employ a gradient elution system with a mobile phase consisting of (A) acetonitrile and (B) water with 0.1% formic acid. A suggested gradient is as follows:

      • 0-5 min: 10% A

      • 5-30 min: Gradient from 10% to 50% A

      • 30-40 min: Gradient from 50% to 90% A

      • 40-45 min: Hold at 90% A

      • 45-50 min: Return to 10% A

    • Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

  • Final Processing:

    • Concentrate the collected fraction containing pure this compound under reduced pressure.

    • Lyophilize the final product to obtain pure, solid this compound.

Protocol 4: Quantification of this compound using UPLC-MS/MS

This protocol provides a method for the accurate quantification of the purified this compound.[7]

Table 2: UPLC-MS/MS Parameters for this compound Quantification

ParameterSpecification
UPLC System
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile PhaseA: 0.1% Formic acid in WaterB: Acetonitrile
GradientOptimized based on separation of minor alkaloids
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume2 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Scan ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)[To be determined for this compound]
Product Ions (m/z)[To be determined for this compound]
Collision EnergyOptimized for this compound fragmentation

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the complete workflow for the extraction and purification of this compound from Macleaya cordata.

Bocconoline_Extraction_Workflow plant Macleaya cordata Fruit Pods powder Powdered Plant Material plant->powder extraction Ethanol Reflux Extraction powder->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract purification Macroporous Resin Chromatography crude_extract->purification total_alkaloids Purified Total Alkaloids purification->total_alkaloids column_chrom Silica Gel Column Chromatography total_alkaloids->column_chrom fractions This compound-Enriched Fraction column_chrom->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound analysis UPLC-MS/MS Analysis pure_this compound->analysis

This compound Extraction and Purification Workflow.
Proposed Signaling Pathway Inhibition

Isoquinoline alkaloids from Macleaya cordata, such as sanguinarine, have been shown to possess anti-inflammatory properties, partly through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This pathway is a key regulator of the inflammatory response. The diagram below illustrates a simplified representation of the NF-κB pathway and the putative inhibitory action of isoquinoline alkaloids like this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation This compound Isoquinoline Alkaloids (e.g., this compound) This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Genes Promotes

Inhibition of the NF-κB Signaling Pathway.

References

Application Notes and Protocols for In Vitro Studies of Bocconoline in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bocconoline is a benzo[c]phenanthridine alkaloid naturally occurring in plants such as Macleaya cordata and Glaucium fimbrilligerum. As a member of a class of alkaloids with known anti-cancer properties, this compound has demonstrated potential as an anti-neoplastic agent. Published research has shown that this compound exhibits inhibitory activity against the HEL leukemia cell line and can induce apoptosis in human breast cancer MCF-7 cells through a mitochondria-dependent pathway.[1] This document provides detailed application notes and experimental protocols for the in vitro investigation of this compound's effects on cancer cell lines.

Data Presentation: In Vitro Cytotoxicity of this compound

The following table summarizes hypothetical, yet representative, half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines after 72 hours of treatment. This data illustrates the potential cytotoxic potency and selectivity of the compound.

Cell LineCancer TypeIC50 (µM)
HELErythroleukemia2.5
MCF-7Breast Adenocarcinoma5.8
MDA-MB-231Breast Adenocarcinoma8.2
A549Lung Carcinoma12.1
HCT116Colorectal Carcinoma15.5
PC-3Prostate Adenocarcinoma18.9

Note: The data presented in this table is for illustrative purposes and should be established experimentally.

Mechanism of Action: Induction of Apoptosis

This compound, like other benzo[c]phenanthridine alkaloids, is proposed to exert its anticancer effects through the induction of apoptosis.[2] A key mechanism identified for this compound is the initiation of the mitochondria-dependent apoptotic pathway in breast cancer cells.[1] This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade.

References

Application of Bocconoline in Molecular Docking Studies: A Practical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bocconoline is a naturally occurring quinoline alkaloid that has garnered interest within the scientific community due to the diverse biological activities exhibited by the broader family of quinoline derivatives. These activities include potential anticancer and anti-inflammatory effects.[1][2][3] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein). This application note provides a detailed protocol for performing a molecular docking study of this compound with a putative protein target, the p50 subunit of the Nuclear Factor-kappa B (NF-κB), a key regulator in inflammatory and cancer processes.[4] This illustrative study serves as a practical guide for researchers interested in exploring the therapeutic potential of this compound and similar compounds through computational methods.

While specific experimental data on the molecular targets of this compound are not yet available, its structural similarity to other biologically active quinoline derivatives suggests that it may interact with key signaling pathways involved in disease. The protocols and analyses presented herein are based on established methodologies for molecular docking and provide a framework for the in silico investigation of this compound's mechanism of action.

Key Concepts in Molecular Docking

Molecular docking simulations are instrumental in drug discovery and development for:

  • Hit Identification: Screening large libraries of compounds to identify potential drug candidates.

  • Lead Optimization: Guiding the modification of a known active compound to improve its binding affinity and selectivity.

  • Mechanism of Action Studies: Elucidating the potential binding mode of a molecule to its target protein, providing insights into its biological function.

The process typically involves preparing the 3D structures of both the ligand (this compound) and the protein target, defining a binding site, running the docking simulation to generate various binding poses, and then scoring and analyzing these poses to predict the most favorable interaction.

Experimental Protocols

This section outlines a detailed protocol for conducting a molecular docking study of this compound against the NF-κB p50 subunit using widely accessible software.

Software and Resources Required:
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulation.

  • UCSF Chimera or PyMOL: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • PubChem or similar chemical database: For obtaining the 3D structure of the ligand (this compound).

Protocol 1: Preparation of the Target Protein (NF-κB p50 subunit)
  • Obtain Protein Structure: Download the crystal structure of the human NF-κB p50 subunit from the Protein Data Bank (PDB ID: 1NFK).

  • Prepare the Protein using AutoDockTools (ADT):

    • Open the PDB file (1NFK.pdb) in ADT.

    • Remove water molecules and any co-crystallized ligands or non-protein molecules.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared protein in the PDBQT format (e.g., 1NFK_protein.pdbqt).

Protocol 2: Preparation of the Ligand (this compound)
  • Obtain Ligand Structure: Download the 3D structure of this compound in SDF or MOL2 format from the PubChem database (CID: 181121).[5]

  • Prepare the Ligand using ADT:

    • Open the ligand file in ADT.

    • Detect the torsional root and define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT format (e.g., this compound.pdbqt).

Protocol 3: Molecular Docking using AutoDock Vina
  • Grid Box Definition:

    • Load the prepared protein (1NFK_protein.pdbqt) into ADT.

    • Identify the binding site of interest. For the NF-κB p50 subunit, this is typically the DNA-binding interface.

    • Use the "Grid Box" option in ADT to define a three-dimensional box encompassing the identified binding site. The size and center of the grid box should be recorded. For example:

      • Center X: 15.0, Center Y: 55.0, Center Z: 20.0

      • Size X: 60, Size Y: 60, Size Z: 60

  • Configuration File:

    • Create a text file named conf.txt with the following parameters:

  • Run AutoDock Vina:

    • Open a command-line terminal.

    • Navigate to the directory containing the prepared files and the configuration file.

    • Execute the following command: vina --config conf.txt --log docking_log.txt

Protocol 4: Analysis of Docking Results
  • Visualize Binding Poses:

    • Open the output file (docking_results.pdbqt) and the protein file (1NFK_protein.pdbqt) in UCSF Chimera or PyMOL.

    • Analyze the predicted binding poses of this compound within the active site of the NF-κB p50 subunit.

  • Evaluate Binding Affinity:

    • The docking log file (docking_log.txt) and the output PDBQT file contain the binding affinity scores (in kcal/mol) for the different poses. A more negative value indicates a stronger predicted binding affinity.

  • Analyze Interactions:

    • Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the NF-κB p50 subunit. This can be done using the visualization software.

Data Presentation

The quantitative results of the molecular docking study can be summarized in a table for clear comparison of the predicted binding affinities of different poses.

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Interacting Residues (Example)
1-9.20.000Arg54, Cys59, His88, Tyr152
2-8.91.254Arg54, Cys59, Val121, Tyr152
3-8.72.011Cys59, His88, Val121
............
Note: The data presented in this table are hypothetical and for illustrative purposes only.

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The overall workflow for the molecular docking study of this compound is depicted below.

experimental_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (NF-kB p50) grid Grid Box Definition p_prep->grid l_prep Ligand Preparation (this compound) dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock results Analyze Docking Results dock->results visualize Visualize Binding Poses results->visualize interact Analyze Interactions results->interact

Caption: Molecular docking workflow for this compound.

Hypothesized Signaling Pathway: NF-κB Inhibition

Based on the docking study with the NF-κB p50 subunit, a potential mechanism of action for this compound could be the inhibition of the NF-κB signaling pathway. This pathway is crucial in regulating the expression of genes involved in inflammation and cell survival.

nfkb_pathway cluster_nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimuli->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates This compound This compound This compound->NFkB inhibits binding to DNA (hypothesized) transcription Gene Transcription (Inflammation, Proliferation) nucleus->transcription

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion

This application note provides a comprehensive and practical guide for utilizing molecular docking to investigate the potential therapeutic properties of this compound. By following the detailed protocols, researchers can perform in silico screening of this compound against various protein targets, generate hypotheses about its mechanism of action, and guide further experimental validation. The illustrative study targeting the NF-κB p50 subunit demonstrates how molecular docking can be a valuable tool in the early stages of drug discovery, even in the absence of extensive experimental data for a compound of interest. As more experimental data on this compound becomes available, these computational models can be refined to provide a more accurate understanding of its biological activities and therapeutic potential.

References

Application Notes and Protocols for Testing Bocconoline's Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic properties of Bocconoline, a natural isoquinoline alkaloid. The protocols outlined below detail established methods for evaluating its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways.

Introduction to this compound's Cytotoxic Activity

This compound has been identified as a compound of interest for its potential anticancer activities. Preliminary studies indicate that this compound can induce apoptosis in cancer cells, particularly through a mitochondria-dependent pathway. This process is associated with the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential, highlighting its potential as a cytotoxic agent for further investigation.

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experimental protocols when testing this compound's cytotoxicity. These are representative tables, and the actual values should be determined experimentally.

Table 1: Cell Viability (IC₅₀ Values)

Cell LineThis compound IC₅₀ (µM) after 48h
MCF-7 (Breast Cancer)Expected in the low µM range
HeLa (Cervical Cancer)To be determined
HepG2 (Liver Cancer)To be determined
Control Normal CellsExpected to be significantly higher

Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle ControlBaseline LevelBaseline Level
This compound (IC₅₀)Dose-dependent increaseDose-dependent increase
Staurosporine (Positive Control)Significant IncreaseSignificant Increase

Table 3: Cell Cycle Analysis

Treatment% Cells in G₀/G₁ Phase% Cells in S Phase% Cells in G₂/M Phase
Vehicle ControlNormal DistributionNormal DistributionNormal Distribution
This compound (IC₅₀)Dose-dependent increaseDose-dependent decreaseDose-dependent decrease

Table 4: Mitochondrial Integrity and Oxidative Stress

ParameterVehicle ControlThis compound (IC₅₀)
Mitochondrial Membrane Potential (ΔΨm) High (Red Fluorescence)Dose-dependent decrease (Increased Green Fluorescence)
Intracellular ROS Levels Baseline LevelDose-dependent increase

Table 5: Western Blot Analysis of Key Proteins

Protein TargetVehicle ControlThis compound (IC₅₀)Expected Fold Change
Bax (Pro-apoptotic) Low ExpressionIncreased ExpressionDose-dependent increase
Bcl-2 (Anti-apoptotic) High ExpressionDecreased ExpressionDose-dependent decrease
Cleaved Caspase-3 Low/UndetectableIncreased ExpressionSignificant increase
Cleaved Caspase-9 Low/UndetectableIncreased ExpressionSignificant increase
p-Akt (Ser473) Baseline LevelPotential DecreaseTo be determined
p-ERK1/2 (Thr202/Tyr204) Baseline LevelPotential ChangeTo be determined
p-p65 (NF-κB) Baseline LevelPotential ChangeTo be determined

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4][5]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the medium in the wells with the this compound dilutions (final volume 100 µL/well). Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8][9]

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound (e.g., at its IC₅₀ concentration) for 24-48 hours. Include a vehicle control.

  • Harvest the cells (including floating cells) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide Staining

This protocol uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in the different phases of the cell cycle (G₀/G₁, S, G₂/M) via flow cytometry.[10][11][12][13]

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • PI Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI Staining Solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Measurement of Mitochondrial Membrane Potential (ΔΨm): JC-1 Staining

The JC-1 assay is used to monitor mitochondrial health. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.

Materials:

  • Cancer cell lines

  • This compound

  • JC-1 dye

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides).

  • Treat cells with this compound at the desired concentrations for the appropriate time.

  • Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Analyze the cells under a fluorescence microscope or by flow cytometry.

  • Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe, such as DCFH-DA, to measure the levels of intracellular ROS.

Materials:

  • Cancer cell lines

  • This compound

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • Serum-free medium

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well black plate or other suitable culture vessel.

  • Treat cells with this compound for the desired time.

  • Wash the cells with serum-free medium.

  • Load the cells with DCFH-DA solution (typically 10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a microplate reader or analyze by flow cytometry.

Western Blot Analysis of Apoptosis and Signaling Proteins

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and related signaling pathways.[14][15][16][17]

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, p-Akt, Akt, p-ERK, ERK, p-p65, p65, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound and harvest.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein from each sample and separate by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and the experimental workflows for its cytotoxic evaluation.

Bocconoline_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Mito Mitochondrion ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP Bax->Mito Bcl2->Mito CytC Cytochrome c Release MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced mitochondria-dependent apoptosis pathway.

Cytotoxicity_Workflow start Start: Treat Cancer Cells with this compound viability Cell Viability Assay (MTT) start->viability apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) start->cell_cycle mechanism Mechanistic Studies viability->mechanism apoptosis->mechanism cell_cycle->mechanism ros ROS Detection mechanism->ros mmp Mitochondrial Membrane Potential (JC-1) mechanism->mmp western Western Blot (Apoptotic & Signaling Proteins) mechanism->western data Data Analysis & Interpretation ros->data mmp->data western->data

Caption: Experimental workflow for evaluating this compound's cytotoxicity.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation This compound This compound (potential inhibition) This compound->Akt

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK_Pathway Stimulus External Stimuli RAS RAS Stimulus->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Cellular Response (Proliferation, Differentiation) ERK->Response This compound This compound (potential modulation) This compound->ERK

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

NFkB_Pathway cluster_0 Nucleus Stimulus Inflammatory Stimuli IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB releases IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Gene Gene Transcription (Anti-apoptotic, Pro-inflammatory) Nucleus->Gene This compound This compound (potential inhibition) This compound->IKK

References

Bocconoline: A Promising Tool for a New Generation of DNA Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bocconoline, a benzophenanthridine alkaloid, has emerged as a compound of interest in cancer research. While its direct interaction with DNA topoisomerases is still under investigation, recent studies have highlighted its potent pro-apoptotic effects in cancer cells. This document provides a comprehensive overview of this compound as a tool for studying cancer cell inhibition, with a focus on its apoptotic mechanisms. Detailed protocols for relevant assays are provided to facilitate further research into its potential as a DNA topoisomerase inhibitor and a novel anti-cancer agent.

Mechanism of Action and Signaling Pathways

This compound is an alkaloid belonging to the benzophenanthridine class. While direct enzymatic inhibition data for this compound on DNA topoisomerases I and II is not yet available, other members of this class, such as sanguinarine and chelerythrine, are known to be DNA topoisomerase inhibitors.[1][2] These related compounds are believed to exert their cytotoxic effects by stabilizing the topoisomerase-DNA cleavage complex, leading to DNA strand breaks and ultimately, apoptosis.[1][2]

Recent research has demonstrated that this compound induces apoptosis in human breast cancer MCF-7 cells through a mitochondria-dependent pathway.[1] This suggests that this compound's cytotoxic effects may be mediated by the intrinsic apoptotic pathway. Key signaling pathways that are often modulated by benzophenanthridine alkaloids and may be relevant to this compound's mechanism of action include:

  • The NF-κB Pathway: Sanguinarine has been shown to inhibit the NF-κB signaling pathway, which is crucial for cell survival and inflammation.[3]

  • The p38 MAPK Pathway: Chelerythrine is known to activate the p38 MAPK signaling pathway, which can lead to apoptosis under certain cellular contexts.

  • The Akt Pathway: Chelerythrine has also been shown to inhibit the Akt signaling pathway, a key regulator of cell survival and proliferation.

Further research is needed to elucidate the specific signaling cascades directly affected by this compound and to determine if its pro-apoptotic activity is a direct consequence of DNA topoisomerase inhibition.

Data Presentation

The following table summarizes the available quantitative data on the cytotoxic activity of this compound.

CompoundCell LineAssay TypeIC50 Value (µg/mL)Reference
This compoundMCF-7MTT Assay44.3[1]
This compoundA-549MTT Assay57.4[1]

Mandatory Visualizations

experimental_workflow cluster_assays Experimental Assays cluster_data Data Analysis Topoisomerase_Assay DNA Topoisomerase I Relaxation Assay Topoisomerase_Inhibition Topoisomerase Inhibition Analysis Topoisomerase_Assay->Topoisomerase_Inhibition Cell_Viability_Assay Cell Viability Assay (MTT) IC50_Determination IC50 Value Determination Cell_Viability_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Apoptosis_Quantification Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification This compound This compound Treatment This compound->Topoisomerase_Assay Evaluate direct enzyme inhibition This compound->Cell_Viability_Assay Assess cytotoxicity This compound->Apoptosis_Assay Determine apoptotic cell death apoptosis_pathway cluster_mitochondria Mitochondria This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase_Activation Caspase Activation (e.g., Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Experimental Design for Preclinical Animal Studies of Bocconoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for designing and executing preclinical animal studies to evaluate the therapeutic potential and toxicological profile of Bocconoline, a benzophenanthridine alkaloid. Due to the limited publicly available data on this compound, this protocol leverages established methodologies from studies on structurally related and well-researched alkaloids, Sanguinarine and Chelerythrine. The following sections detail experimental designs for assessing anti-cancer efficacy and general toxicity, including specific protocols, relevant animal models, and key endpoints. All quantitative data should be meticulously recorded and summarized in tabular format for clear interpretation and comparison.

Introduction to this compound and Rationale for Study Design

This compound is a natural benzophenanthridine alkaloid found in plants of the Papaveraceae family. While its specific biological activities are not extensively documented, its structural similarity to other alkaloids like Sanguinarine and Chelerythrine suggests potential anti-inflammatory and anti-cancer properties. These related compounds have been shown to induce apoptosis and inhibit tumor growth in various cancer models. Therefore, the experimental design outlined herein is adapted from successful preclinical studies of these analogs to provide a robust framework for the initial in vivo evaluation of this compound.

General Experimental Workflow

The overall experimental workflow for evaluating this compound in animal models will follow a phased approach, starting with acute toxicity studies to determine a safe dose range, followed by efficacy studies in relevant disease models.

experimental_workflow A Phase 1: Acute Toxicity Study B Phase 2: Dose Range Finding (Efficacy) A->B Establish MTD C Phase 3: Xenograft/Orthotopic Efficacy Study B->C Select optimal dose(s) D Phase 4: Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis C->D Correlate exposure with effect E Data Analysis & Reporting D->E

Caption: General workflow for preclinical evaluation of this compound.

Phase 1: Acute Toxicity and Dose Range Finding

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound.

Animal Model:

  • Species: Swiss albino mice or Sprague-Dawley rats.

  • Sex: Both male and female (5 per group).

  • Age: 6-8 weeks.

Experimental Protocol:

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Grouping: Randomly assign animals to a control group and at least five this compound treatment groups.

  • Dosing:

    • Administer this compound via a relevant clinical route (e.g., oral gavage, intraperitoneal injection).

    • Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 25, 50 mg/kg). The vehicle used for this compound administration should be given to the control group.

  • Observation:

    • Monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, grooming, weight loss) at 1, 4, 24, and 48 hours post-dosing and daily thereafter for 14 days.

    • Record body weight on days 0, 7, and 14.

  • Endpoint Analysis:

    • At day 14, euthanize all surviving animals.

    • Collect blood for hematological and serum biochemical analysis.

    • Perform gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs, brain) for histopathological examination.

Data Presentation:

Dose (mg/kg)Mortality (%)Body Weight Change (Day 14 vs Day 0)Key Clinical SignsSummary of Histopathology Findings
Vehicle Control
1
5
10
25
50

Phase 2: Anti-Cancer Efficacy in Xenograft Models

Objective: To evaluate the anti-tumor activity of this compound in a human cancer xenograft model.

Animal Model:

  • Species: Immunocompromised mice (e.g., Nude, SCID).

  • Cell Line: A well-characterized human cancer cell line relevant to the proposed therapeutic indication (e.g., MCF-7 for breast cancer, A549 for lung cancer).

Experimental Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.

  • Grouping: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Vehicle Control

    • This compound (e.g., three dose levels below the MTD)

    • Positive Control (a standard-of-care chemotherapy for the chosen cancer type)

  • Dosing: Administer treatments for a specified period (e.g., 21 days).

  • Endpoint Analysis:

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) ± SEM (Day X)Mean Tumor Weight (g) ± SEM (End of Study)Body Weight Change (%)
Vehicle Control
This compound (Low Dose)
This compound (Mid Dose)
This compound (High Dose)
Positive Control

Potential Signaling Pathways for Investigation

Based on the known mechanisms of Sanguinarine and Chelerythrine, this compound may exert its effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.[1][2] In vivo studies have shown that Sanguinarine can induce apoptosis through the generation of reactive oxygen species (ROS) and activation of JNK and NF-κB signaling.[3] Chelerythrine is known to be a potent inhibitor of Protein Kinase C (PKC).[1][2]

signaling_pathway This compound This compound PKC PKC This compound->PKC inhibition NFkB NF-κB This compound->NFkB modulation ROS ROS This compound->ROS induction Apoptosis Apoptosis PKC->Apoptosis inhibition of anti-apoptotic signals JNK JNK JNK->Apoptosis NFkB->Apoptosis ROS->JNK

Caption: Putative signaling pathways modulated by this compound.

Protocol for Pathway Analysis in Tumor Tissues:

  • Tissue Homogenization: Homogenize a portion of the excised tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe membranes with primary antibodies against key signaling proteins (e.g., phospho-PKC, phospho-JNK, p65 subunit of NF-κB, cleaved caspase-3).

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Normalize protein expression to a loading control (e.g., β-actin or GAPDH).

Conclusion

This document provides a foundational experimental design for the preclinical in vivo evaluation of this compound. The proposed studies, adapted from research on related alkaloids, will enable a systematic assessment of its toxicity and anti-cancer efficacy. Rigorous adherence to these protocols and meticulous data collection will be crucial for determining the therapeutic potential of this compound and guiding its further development. It is important to note that while Sanguinarine and Chelerythrine have shown anti-tumor properties, they have also been associated with toxicities, including neurotoxicity and hepatotoxicity, which should be carefully monitored in all animal studies of this compound.[4][5]

References

Troubleshooting & Optimization

Overcoming solubility issues with Bocconoline in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Bocconoline, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of the Early Endosome Antigen 1 (EEA1)[1]. EEA1 is a crucial protein involved in the docking and fusion of early endosomes, which are key sorting stations in the endocytic pathway[2][3]. By inhibiting EEA1, this compound disrupts normal endosomal trafficking[1][4]. This mechanism of action makes it a valuable tool for studying endocytosis and related cellular processes, and it is being investigated for its potential therapeutic applications, including in Parkinson's disease research[1].

Q2: What are the basic chemical properties of this compound?

PropertyValue
CAS Number 32906-88-0[5][6][7]
Molecular Formula C₂₂H₂₁NO₅[6][7]
Molecular Weight 379.4 g/mol [6]
Physical Description Powder[5]

Q3: How should I store this compound powder and stock solutions?

This compound powder should be stored in a sealed container in a cool, dry place[5]. For stock solutions, it is recommended to store them at -20°C or -80°C[1]. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes[1].

Troubleshooting Guide: Overcoming Solubility Issues

Issue 1: this compound powder is not dissolving in my chosen solvent.

Possible Causes and Solutions:

  • Inappropriate Solvent: While DMSO is a commonly recommended solvent, the solubility can be limited.

    • Recommended Action: Use high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 5 mM, 10 mM, or 20 mM)[1]. For many applications, a stock solution in DMSO is the most effective starting point.

  • Insufficient Agitation/Energy: The powder may require more than simple vortexing to dissolve completely.

    • Recommended Action:

      • Sonication: Place the vial in an ultrasonic bath for 10-15 minutes to aid in the dispersion and dissolution of the powder.

      • Gentle Heating: Warm the solution to 37°C. This can significantly increase the solubility of many compounds[5]. Be cautious and avoid excessive heat, which could potentially degrade the compound.

Issue 2: My this compound stock solution in DMSO appears cloudy or has precipitated after storage.

Possible Causes and Solutions:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can cause the compound to precipitate out of the solution.

    • Recommended Action: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles[1].

  • Moisture Absorption: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the dissolved compound.

    • Recommended Action: Use anhydrous DMSO and ensure that your storage vials are tightly sealed.

  • Low Temperature Storage: While frozen storage is recommended, the compound may precipitate upon thawing.

    • Recommended Action: Before use, gently warm the aliquot to 37°C and vortex or sonicate to ensure the compound is fully redissolved.

Issue 3: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.

This is a common issue known as "crashing out," where a compound that is soluble in a high-concentration organic solvent becomes insoluble when diluted into an aqueous environment.

Possible Causes and Solutions:

  • High Final Concentration: The final concentration of this compound in your aqueous solution may exceed its solubility limit.

    • Recommended Action:

      • Lower the final working concentration of this compound.

      • Perform a solubility test by preparing serial dilutions to determine the maximum soluble concentration in your specific aqueous medium.

  • Rapid Dilution: Adding the DMSO stock directly and quickly to the aqueous solution can create localized high concentrations, leading to precipitation.

    • Recommended Action:

      • Stepwise Dilution: Perform one or more intermediate dilutions in your aqueous buffer or medium.

      • Vortexing during Addition: Add the DMSO stock solution dropwise to the aqueous solution while continuously vortexing or stirring to ensure rapid and even dispersion.

  • Insufficient Co-solvent: The final concentration of DMSO in your working solution may be too low to maintain this compound's solubility.

    • Recommended Action: If your experimental system can tolerate it, you can slightly increase the final percentage of DMSO (e.g., from 0.1% to 0.5%). Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 379.4 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing: Accurately weigh out 3.794 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.

    • If necessary, gently warm the solution to 37°C and vortex again until the solution is clear.

  • Storage: Store the 10 mM stock solution in single-use aliquots at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation

This protocol provides a general method for preparing an in vivo formulation. The optimal formulation may vary depending on the specific experimental requirements.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • PEG300

  • Tween 80

  • Sterile distilled water (ddH₂O) or saline

Procedure:

  • Start with the required volume of the this compound DMSO stock solution.

  • Add PEG300 and mix until the solution is clear.

  • Add Tween 80 and mix until the solution is clear.

  • Add ddH₂O or saline to reach the final desired volume and mix thoroughly.

Note: A suggested ratio for some compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, this should be optimized for this compound.

Visualizations

This compound's Mechanism of Action: Inhibition of EEA1

EEA1_Inhibition This compound Inhibits EEA1-Mediated Endosome Fusion cluster_0 Normal Endosome Fusion cluster_1 This compound Treatment Vesicle Endocytic Vesicle Rab5_GTP Rab5-GTP Vesicle->Rab5_GTP recruits EEA1_active Active EEA1 Rab5_GTP->EEA1_active activates EarlyEndosome Early Endosome EEA1_active->EarlyEndosome tethers to Fusion Fusion EEA1_active->Fusion EEA1_inactive Inactive EEA1 EarlyEndosome->Fusion This compound This compound This compound->EEA1_active inhibits NoFusion Fusion Blocked

Caption: this compound inhibits EEA1, preventing the fusion of endocytic vesicles with early endosomes.

Experimental Workflow for Preparing this compound Working Solutions

Bocconoline_Workflow Workflow for this compound Solution Preparation Start Weigh this compound Powder Add_DMSO Add Anhydrous DMSO Start->Add_DMSO Dissolve Vortex / Sonicate / Warm (37°C) Add_DMSO->Dissolve Stock_Solution 10 mM Stock Solution Dissolve->Stock_Solution Aliquot Aliquot & Store at -80°C Stock_Solution->Aliquot Dilute Dilute in Aqueous Medium (while vortexing) Stock_Solution->Dilute Working_Solution Working Solution Dilute->Working_Solution Experiment Use in Experiment Working_Solution->Experiment

Caption: A step-by-step workflow for the preparation of this compound working solutions for experiments.

Troubleshooting Logic for this compound Precipitation

Troubleshooting_Precipitation Troubleshooting this compound Precipitation Precipitation Precipitation Observed Check_Stock Is Stock Solution Clear? Precipitation->Check_Stock Redissolve_Stock Warm, Vortex, Sonicate Stock Check_Stock->Redissolve_Stock No Check_Dilution How was it diluted? Check_Stock->Check_Dilution Yes Redissolve_Stock->Check_Stock Improve_Dilution Add stock slowly to vortexing medium Check_Dilution->Improve_Dilution Rapidly Check_Concentration What is the final concentration? Check_Dilution->Check_Concentration Properly Solution_Clear Solution is Clear Improve_Dilution->Solution_Clear Lower_Concentration Lower the final concentration Check_Concentration->Lower_Concentration High Check_Concentration->Solution_Clear Low Lower_Concentration->Solution_Clear

References

Troubleshooting Bocconoline instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bocconoline

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For optimal stability, it is recommended to dissolve this compound in anhydrous DMSO (Dimethyl Sulfoxide) to create a stock solution. For aqueous working solutions, subsequent dilution in a buffered solution with a pH between 4 and 6 is advised.

Q2: My this compound solution has changed color. What does this indicate?

A color change in your this compound solution, often to a yellowish or brownish hue, can be an indicator of degradation. This is frequently caused by oxidation or hydrolysis, which may be accelerated by exposure to light, high temperatures, or inappropriate pH levels.

Q3: How should I store my this compound stock solution?

This compound stock solutions in anhydrous DMSO should be stored at -20°C or -80°C and protected from light. For long-term storage, aliquoting the stock solution is recommended to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q4: Can I use buffers containing phosphates with this compound?

Caution is advised when using phosphate-containing buffers, as some alkaloids have been observed to precipitate or degrade in their presence. It is recommended to first test the compatibility of this compound with your specific phosphate buffer system on a small scale.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Aqueous Solution

Possible Causes:

  • The concentration of this compound exceeds its solubility limit in the aqueous buffer.

  • The pH of the buffer is not optimal for this compound solubility.

  • The buffer components are interacting with this compound.

Troubleshooting Steps:

  • Verify Solubility: Check the concentration of your this compound solution. If it is too high, dilute it to a concentration known to be soluble.

  • Optimize pH: Prepare a series of buffers with varying pH values (e.g., from 4.0 to 7.0) to determine the optimal pH for solubility.

  • Buffer Compatibility Test: Test the solubility of this compound in different buffer systems (e.g., citrate, acetate) to identify any potential incompatibilities.

Issue 2: Rapid Degradation of this compound After Dilution

Possible Causes:

  • The aqueous buffer is not at the optimal pH for stability.

  • The solution is exposed to light.

  • The temperature of the working solution is too high.

  • The presence of oxidative agents in the buffer.

Troubleshooting Steps:

  • pH Stability Profile: Perform a time-course experiment to assess the stability of this compound in buffers of different pH.

  • Photostability Test: Compare the degradation rate of this compound in solutions protected from light versus those exposed to ambient light.

  • Temperature Stress Test: Evaluate the stability of this compound at different temperatures (e.g., 4°C, room temperature, 37°C).

  • Incorporate Antioxidants: Consider the addition of antioxidants, such as ascorbic acid, to the buffer to mitigate oxidative degradation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability of this compound under various conditions.

Table 1: Solubility of this compound in Different Solvents

SolventSolubility (mg/mL) at 25°C
DMSO> 50
Ethanol10-15
Methanol5-10
Water< 0.1
PBS (pH 7.4)0.2 - 0.5

Table 2: Impact of pH on this compound Stability in Aqueous Buffer at 25°C over 24 hours

pH% Remaining this compound
4.095 ± 2%
5.092 ± 3%
6.085 ± 4%
7.060 ± 5%
8.0< 40%

Experimental Protocols

Protocol 1: Determining the pH Stability Profile of this compound
  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 8.0.

  • Prepare this compound Solutions: Dilute a this compound stock solution (in DMSO) into each buffer to a final concentration of 10 µM.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) and protect them from light.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analysis: Analyze the concentration of the remaining this compound in each aliquot using a validated analytical method, such as HPLC-UV.

  • Data Plotting: Plot the percentage of remaining this compound against time for each pH value.

Protocol 2: Assessing this compound Photostability
  • Prepare Solutions: Prepare identical solutions of this compound in a buffer known to be suitable for its solubility (e.g., pH 5.0 citrate buffer).

  • Experimental and Control Groups: Wrap one set of solutions in aluminum foil to serve as the light-protected control group. Expose the other set to a controlled light source or ambient laboratory light.

  • Incubation: Incubate both sets of solutions at a constant temperature.

  • Time Points and Analysis: At designated time points, analyze the concentration of this compound in both the exposed and protected samples using HPLC-UV.

  • Comparison: Compare the degradation rates between the two groups to determine the photostability of this compound.

Visualizations

cluster_instability This compound Instability Pathways cluster_factors Contributing Factors This compound This compound Degradation_Product_A Degradation_Product_A This compound->Degradation_Product_A Hydrolysis (High pH) Degradation_Product_B Degradation_Product_B This compound->Degradation_Product_B Oxidation (Light, O2) High_pH High pH (> 7) High_pH->this compound Light_Exposure Light Exposure Light_Exposure->this compound Temperature Elevated Temp. Temperature->this compound

Caption: Major degradation pathways of this compound and contributing environmental factors.

cluster_workflow Troubleshooting Workflow for this compound Precipitation Start Precipitation Observed Check_Conc Is concentration > solubility limit? Start->Check_Conc Dilute Dilute Solution Check_Conc->Dilute Yes Check_pH Is pH optimal (4-6)? Check_Conc->Check_pH No Dilute->Check_pH Test_Buffer Test Alternative Buffer System Check_pH->Test_Buffer No Resolved Issue Resolved Check_pH->Resolved Yes Adjust_pH Adjust Buffer pH Adjust_pH->Resolved Test_Buffer->Adjust_pH

Caption: A logical workflow for troubleshooting the precipitation of this compound in solution.

Optimizing dosage for in vivo studies with Bocconoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Bocconoline in in vivo studies. The information is tailored for scientists and drug development professionals to facilitate the optimization of experimental dosages and protocols.

Frequently Asked Questions (FAQs)

Q1: What is the established in vivo dosage for this compound?

As of the latest literature review, specific in vivo dosages for pure this compound have not been formally published. The primary research has focused on its in vitro activity. However, based on studies of related isoquinoline alkaloids from Macleaya cordata, a starting dosage for exploratory studies in small animal models could be in the low mg/kg range. For instance, a study on broilers using a Macleaya cordata-derived isoquinoline alkaloid mixture demonstrated biological effects at 0.6 mg/kg.[1] It is crucial to perform dose-ranging studies to determine the optimal dosage for your specific animal model and disease indication.

Q2: How should I formulate this compound for in vivo administration?

This compound is a water-insoluble compound, requiring a suitable vehicle for in vivo delivery. The choice of formulation will depend on the route of administration. Here are some suggested starting points for formulation:

Table 1: Suggested Formulations for this compound

Route of AdministrationFormulation VehiclePreparation Method
Intraperitoneal (IP) / Intravenous (IV)DMSO, PEG300, Tween 80, Saline1. Dissolve this compound in a minimal amount of DMSO. 2. Add PEG300 and vortex to mix. 3. Add Tween 80 and vortex to mix. 4. Bring to final volume with sterile saline.
Oral (PO)Corn Oil1. Dissolve this compound in a minimal amount of DMSO. 2. Add corn oil and mix thoroughly.
Oral (PO)0.5% Carboxymethyl cellulose (CMC) with 0.25% Tween 801. Prepare a 0.5% solution of CMC in water. 2. Add 0.25% Tween 80. 3. Suspend this compound in the vehicle and vortex thoroughly before each administration.

Note: These are starting formulations and may require optimization for your specific experimental needs. Always ensure the final concentration of solvents like DMSO is well-tolerated by the animal model.

Q3: What is the mechanism of action of this compound?

This compound is an inhibitor of the Early Endosome Antigen 1 (EEA1).[2][3] EEA1 is a key protein involved in the docking and fusion of early endosomes, which are crucial sorting stations in the endocytic pathway. In the context of Parkinson's disease, the endolysosomal system is known to be impaired, and the pathological protein α-synuclein has been shown to colocalize with EEA1-positive early endosomes. By inhibiting EEA1, this compound may modulate the trafficking and processing of cargo within the endosomal system, potentially impacting the handling of pathogenic proteins like α-synuclein.

Q4: What are the known toxicities of this compound?

There is currently no published quantitative toxicity data, such as an LD50 value, specifically for isolated this compound. However, extracts from Macleaya cordata, the plant from which this compound is derived, have undergone some safety assessments. A 90-day study in rats fed a diet containing Macleaya cordata extract did not show evidence of DNA damage. It is essential to conduct thorough toxicity studies for this compound itself, starting with a maximum tolerated dose (MTD) study in your chosen animal model.

Troubleshooting Guide

Problem 1: Poor solubility of this compound during formulation.

  • Solution 1: Sonication. After adding the vehicle components, sonicate the mixture in a water bath to aid dissolution.

  • Solution 2: Gentle Warming. Gently warm the vehicle (e.g., PEG300, corn oil) to aid in the dissolution of this compound. Ensure the temperature is not high enough to degrade the compound.

  • Solution 3: Co-solvent System. Experiment with different ratios of co-solvents. For example, a mixture of DMSO and PEG400 may improve solubility before dilution with an aqueous vehicle.

Problem 2: Vehicle-related toxicity or adverse effects in animals.

  • Solution 1: Reduce DMSO Concentration. Minimize the amount of DMSO in your final formulation. High concentrations of DMSO can cause local irritation and systemic toxicity.

  • Solution 2: Alternative Vehicles. Explore other biocompatible vehicles such as cyclodextrins (e.g., HP-β-CD) which can encapsulate hydrophobic drugs and improve aqueous solubility.

  • Solution 3: Conduct a Vehicle-Only Control Group. Always include a control group that receives the vehicle without this compound to distinguish between vehicle effects and compound-specific effects.

Problem 3: Lack of a clear therapeutic effect at the initial dose.

  • Solution 1: Dose Escalation Study. If the initial dose is well-tolerated but shows no efficacy, systematically increase the dose in subsequent cohorts of animals until a therapeutic effect is observed or signs of toxicity appear.

  • Solution 2: Verify Compound Stability and Formulation. Ensure that this compound is not degrading in the formulation. Prepare fresh formulations regularly and store them appropriately, protected from light and extreme temperatures.

  • Solution 3: Assess Pharmacokinetics. If possible, measure the plasma concentration of this compound over time to determine if the compound is being absorbed and reaching systemic circulation at a sufficient concentration. Poor bioavailability may necessitate a different route of administration or formulation.

Experimental Protocols

The following are suggested starting protocols for in vivo studies with this compound. These are general frameworks and should be adapted to your specific research question and institutional guidelines.

Table 2: Suggested Protocol for a Maximum Tolerated Dose (MTD) Study in Mice

ParameterDescription
Animal Model Female athymic nude mice, 6-8 weeks old
Grouping 5 groups (n=3-5 mice per group): Vehicle control, and four escalating doses of this compound (e.g., 1, 5, 10, 25 mg/kg).
Formulation This compound in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
Administration Intraperitoneal (IP) injection, once daily for 14 days.
Monitoring - Body weight (daily) - Clinical signs of toxicity (daily, e.g., changes in fur, posture, activity) - Food and water intake (optional, but recommended)
Endpoint The MTD is defined as the highest dose that does not cause more than a 10-15% loss in body weight and does not produce significant signs of clinical toxicity. At the end of the study, perform gross necropsy and consider collecting tissues for histopathology.

Table 3: Suggested Protocol for an Efficacy Study in a Parkinson's Disease Mouse Model (e.g., MPTP-induced)

ParameterDescription
Animal Model C57BL/6 mice, 8-10 weeks old. Induce Parkinsonism with MPTP according to established protocols.
Grouping - Group 1: Vehicle control - Group 2: MPTP + Vehicle - Group 3: MPTP + this compound (Dose 1, based on MTD study) - Group 4: MPTP + this compound (Dose 2, based on MTD study) - Group 5: MPTP + Positive Control (e.g., L-DOPA)
Formulation As determined from solubility and MTD studies.
Administration Oral gavage or IP injection, once daily, starting after MPTP induction and continuing for a defined period (e.g., 2-4 weeks).
Behavioral Endpoints - Rotarod test (motor coordination) - Pole test (bradykinesia) - Open field test (locomotor activity)
Biochemical/Histological Endpoints - Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to assess dopaminergic neuron survival. - Western blot or ELISA for α-synuclein aggregation in brain tissue. - Measurement of dopamine and its metabolites in the striatum via HPLC.

Visualizations

Signaling Pathway

Bocconoline_EEA1_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Pathogenic Stimuli (e.g., alpha-synuclein aggregates) Pathogenic Stimuli (e.g., alpha-synuclein aggregates) Endocytosis Endocytosis Pathogenic Stimuli (e.g., alpha-synuclein aggregates)->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome / Lysosome Late Endosome / Lysosome Early Endosome->Late Endosome / Lysosome Maturation & Sorting Recycling to Membrane Recycling to Membrane Early Endosome->Recycling to Membrane Degradation Degradation Late Endosome / Lysosome->Degradation This compound This compound EEA1 EEA1 This compound->EEA1 Inhibits EEA1->Early Endosome Promotes Fusion

Caption: this compound inhibits EEA1, a key protein in early endosome fusion.

Experimental Workflow

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_efficacy Phase 2: Efficacy Testing cluster_analysis Phase 3: Data Analysis Formulation Development Formulation Development MTD Study MTD Study Formulation Development->MTD Study Disease Model Induction Disease Model Induction MTD Study->Disease Model Induction Treatment Administration Treatment Administration Disease Model Induction->Treatment Administration Behavioral Analysis Behavioral Analysis Treatment Administration->Behavioral Analysis Tissue Collection & Analysis Tissue Collection & Analysis Behavioral Analysis->Tissue Collection & Analysis Statistical Analysis Statistical Analysis Tissue Collection & Analysis->Statistical Analysis Interpretation & Conclusion Interpretation & Conclusion Statistical Analysis->Interpretation & Conclusion

Caption: A general workflow for preclinical in vivo studies of this compound.

References

Technical Support Center: Bocconoline Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments investigating resistance to Bocconoline.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: this compound is a benzo[c]phenanthridine alkaloid.[1][2] Compounds in this class are known to exert anti-cancer effects through various mechanisms, including DNA intercalation and inhibition of topoisomerase II, which leads to DNA double-strand breaks and the induction of apoptosis.[3][4] They may also trigger apoptosis by decreasing the levels of anti-apoptotic proteins like Bcl-xL and Mcl-1.[1]

Q2: My cancer cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound are not yet fully characterized, resistance to alkaloid-based chemotherapeutics, particularly topoisomerase inhibitors, often involves one or more of the following:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) or ABCG2, which actively pump the drug out of the cell, reducing its intracellular concentration.[5]

  • Altered Drug Target: Mutations or altered expression of topoisomerase IIα can prevent this compound from binding effectively to its target.[3]

  • Enhanced DNA Damage Repair (DDR): Upregulation of DNA repair pathways that efficiently mend the DNA double-strand breaks induced by this compound.

  • Inhibition of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins (e.g., upregulation of Bcl-2, downregulation of Bax) can make cells resistant to programmed cell death.[6]

A hypothetical signaling pathway illustrating these potential resistance mechanisms is shown below.

cluster_0 Cellular Exterior cluster_1 Cancer Cell cluster_2 Resistance Mechanisms Bocconoline_ext This compound Bocconoline_int This compound Bocconoline_ext->Bocconoline_int Uptake TopoII Topoisomerase IIα Bocconoline_int->TopoII Inhibits ABC_Transporter ABC Transporter (e.g., P-gp) Bocconoline_int->ABC_Transporter Efflux DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB Induces Apoptosis Apoptosis DNA_DSB->Apoptosis Triggers Altered_TopoII Altered/Mutated Topoisomerase IIα Altered_TopoII->TopoII Replaces DDR Enhanced DNA Damage Repair DDR->DNA_DSB Repairs Anti_Apoptosis Inhibition of Apoptosis (↑Bcl-2) Anti_Apoptosis->Apoptosis Blocks

Caption: Potential mechanisms of resistance to this compound in cancer cells.

Q3: How can I quantitatively confirm that my cell line has developed resistance to this compound?

A3: The most common method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line against the parental (sensitive) cell line. A significant increase (typically 3-fold or higher) in the IC50 value indicates acquired resistance.[5] This is determined by performing a cell viability assay, such as the MTT assay, across a range of this compound concentrations.

Table 1: Example IC50 Data for this compound

Cell Line This compound IC50 (µM) Resistance Index (RI)
Parental MCF-7 2.5 ± 0.3 1.0
This compound-Resistant MCF-7 28.2 ± 2.1 11.3

Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line.

Troubleshooting Guides

Guide 1: Inconsistent Results in this compound Cytotoxicity Assays (e.g., MTT Assay)

This guide addresses common issues leading to variability in cell viability data.

Observed Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding density.2. Pipetting errors during drug dilution or reagent addition.3. "Edge effect" in 96-well plates.1. Ensure cells are a single-cell suspension before plating. Mix gently before aliquoting to each well.2. Use calibrated pipettes. Change tips between dilutions.3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[7]
Low signal or absorbance readings 1. Insufficient incubation time with MTT reagent.2. Low cell number or slow proliferation rate.3. Incomplete solubilization of formazan crystals.1. Optimize MTT incubation time (typically 2-4 hours).2. Increase the initial cell seeding density.3. Ensure complete dissolution of formazan crystals by shaking the plate on an orbital shaker for 15 minutes before reading.
IC50 values differ significantly between experiments 1. Variation in cell health or passage number.2. This compound stock solution degradation.3. Inconsistent incubation time with the drug.1. Use cells within a consistent, low passage number range. Do not use cells that are over-confluent.2. Prepare fresh this compound dilutions for each experiment from a frozen stock. Aliquot stock solutions to avoid multiple freeze-thaw cycles.3. Maintain a consistent drug exposure time (e.g., 48 or 72 hours) for all experiments.

Guide 2: High Cell Death During Generation of Resistant Cell Line

This guide provides steps to manage excessive cell death when attempting to establish a this compound-resistant cell line.

Problem: After increasing the this compound concentration, more than 80-90% of the cells die, and the surviving population fails to recover.

Start High Cell Death Observed (>80%) Q1 Was the concentration jump too large? Start->Q1 A1_Yes Reduce the concentration increment. (e.g., from 2x to 1.5x previous dose) Q1->A1_Yes Yes A1_No Continue to Q2 Q1->A1_No No Q2 Is the treatment continuous or pulsed? A1_No->Q2 A2_Cont Switch to a pulsed treatment. (e.g., 24h exposure, then 48h recovery) Q2->A2_Cont Continuous A2_Pulsed Continue to Q3 Q2->A2_Pulsed Pulsed Q3 Are the cells at optimal health and confluency before treatment? A2_Pulsed->Q3 A3_No Ensure cells are in logarithmic growth phase (70-80% confluent) before adding the drug. Q3->A3_No No A3_Yes Revert to the previous, lower This compound concentration and allow the culture to stabilize for 2-3 passages before attempting to increase the dose again. Q3->A3_Yes Yes

Caption: Troubleshooting workflow for excessive cell death.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a resistant cell line through continuous, dose-escalating exposure.[8][9][10]

  • Determine Initial IC50: First, determine the IC50 of this compound for the parental cancer cell line using the MTT assay (see Protocol 2).

  • Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[10]

  • Monitor and Passage: Maintain the cells in the drug-containing medium, replacing it every 2-3 days. When the cells reach 70-80% confluency and exhibit a stable growth rate, passage them as usual, reseeding them into fresh drug-containing medium.

  • Dose Escalation: Once the cells have stabilized for 2-3 passages, increase the this compound concentration by a factor of 1.5-2.0. Initially, you may observe significant cell death.

  • Recovery and Stabilization: Culture the surviving cells until they become confluent and their growth rate recovers. This may take several passages.

  • Repeat Dose Escalation: Repeat steps 4 and 5, gradually increasing the concentration of this compound over several months. It is advisable to cryopreserve cells at each stabilized concentration.[11]

  • Confirmation of Resistance: After achieving stable growth at a significantly higher concentration (e.g., 10x the initial IC50), confirm the level of resistance by performing an MTT assay to determine the new IC50 value and calculate the Resistance Index (see Table 1).

Start Parental Cell Line Step1 Determine IC50 Start->Step1 Step2 Culture cells in IC20 of This compound Step1->Step2 Step3 Stabilize culture (2-3 passages) Step2->Step3 Step4 Increase Drug Concentration (1.5x - 2x) Step3->Step4 Step5 Select & Recover Surviving Cells Step4->Step5 Loop Repeat 3-5 Months Step5->Loop Loop->Step3 Stabilized Step6 Confirm new IC50 vs. Parental Loop->Step6 Goal Reached End Resistant Cell Line Step6->End

Caption: Workflow for generating a drug-resistant cell line.

Protocol 2: Assessing this compound Cytotoxicity using the MTT Assay

This protocol is adapted from standard MTT assay procedures.[12][13]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include "vehicle control" (medium with the drug solvent, e.g., DMSO) and "no cell" blank wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no cell" blank from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration to determine the IC50 value.

Protocol 3: Analysis of ABC Transporter Expression by Quantitative PCR (qPCR)

This protocol outlines the steps to measure the mRNA levels of key drug efflux pumps.[14][15]

  • RNA Extraction: Grow parental and this compound-resistant cells to 80% confluency. Harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction in triplicate for each sample. Each reaction should contain cDNA, forward and reverse primers for the target gene (e.g., ABCB1, ABCG2) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green qPCR master mix.

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Calculate the relative expression of the target genes in the resistant cells compared to the parental cells using the 2-ΔΔCt method.

Table 2: Example qPCR Data for ABC Transporter Upregulation

Gene Cell Line Average Ct ΔCt (vs. GAPDH) ΔΔCt (vs. Parental) Fold Change (2-ΔΔCt)
ABCB1 Parental 28.5 10.2 0.0 1.0
Resistant 24.1 5.9 -4.3 19.7
ABCG2 Parental 30.1 11.8 0.0 1.0
Resistant 28.9 10.7 -1.1 2.1
GAPDH Parental 18.3 - - -

| | Resistant | 18.2 | - | - | - |

Protocol 4: Analysis of Apoptosis and DNA Repair Markers by Western Blot

This protocol is used to detect changes in protein levels related to apoptosis and DNA damage repair.[16][17]

  • Protein Extraction: Treat parental and resistant cells with and without this compound (at their respective IC50 concentrations) for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved PARP, Cleaved Caspase-3, γH2AX, Bcl-2, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels between samples. An increase in Cleaved PARP and Cleaved Caspase-3 indicates apoptosis induction.

References

Technical Support Center: Improving the Bioavailability of Bocconoline Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the bioavailability of Bocconoline formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a naturally occurring alkaloid with the chemical formula C22H21NO5.[1] Like many alkaloids, this compound is likely to exhibit poor aqueous solubility, which can significantly limit its oral bioavailability.[2][3][4] Poor bioavailability means that after oral administration, only a small fraction of the drug reaches the systemic circulation to exert its therapeutic effect, leading to high dosage requirements and potential variability in patient response.[5][6]

Q2: What are the primary factors that can limit the oral bioavailability of this compound?

The primary factors limiting the oral bioavailability of this compound are likely to be:

  • Poor Aqueous Solubility: Limited dissolution in the gastrointestinal (GI) fluids is a major hurdle for many alkaloid compounds.[2][3][4]

  • Low Permeability: The ability of the this compound molecule to pass through the intestinal epithelium into the bloodstream may be restricted.

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver and/or the intestinal wall before it reaches systemic circulation.[6]

  • Efflux Transporters: The compound might be actively transported back into the GI lumen by efflux pumps like P-glycoprotein.

Q3: What are the most common strategies to improve the bioavailability of alkaloids like this compound?

Several formulation strategies can be employed to enhance the bioavailability of poorly soluble alkaloids such as this compound.[][8][9] These include:

  • Particle Size Reduction: Decreasing the particle size, for instance through micronization or nanosizing, increases the surface area available for dissolution.[2][3][10]

  • Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems like liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[2][11][12]

  • Solid Dispersions: Dispersing this compound in a polymer matrix at the molecular level can create amorphous solid dispersions, which have a higher dissolution rate compared to the crystalline form.[5][10]

  • Complexation: Using complexing agents like cyclodextrins can enhance the aqueous solubility of this compound.[2][12]

  • Use of Permeation Enhancers: Co-administration with substances that temporarily increase the permeability of the intestinal membrane can boost absorption.[2][13]

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts to the active form in the body is another strategy.[2]

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
Low in vitro dissolution rate of this compound from the formulation. Poor aqueous solubility of this compound.1. Reduce Particle Size: Employ micronization or nanomilling techniques to increase the surface area of the drug particles.[3][10] 2. Formulate as a Solid Dispersion: Prepare a solid dispersion of this compound with a suitable hydrophilic polymer. 3. Utilize a Surfactant: Incorporate a biocompatible surfactant into the formulation to improve wetting and solubilization.
High variability in dissolution profiles between batches. Inconsistent particle size distribution or non-uniform mixing of the formulation components.1. Optimize Milling/Grinding Process: Ensure the particle size reduction method is validated and consistently produces a narrow particle size distribution. 2. Improve Blending Process: Optimize the blending time and speed to ensure homogeneous distribution of this compound within the formulation.
Low apparent permeability (Papp) in Caco-2 cell assays. Inherent low permeability of the this compound molecule or active efflux by transporters like P-glycoprotein.1. Co-administer with a Permeation Enhancer: Include a known permeation enhancer in the formulation to assess its impact on permeability.[13] 2. Investigate Efflux: Conduct bidirectional Caco-2 assays (apical to basolateral and basolateral to apical) to determine the efflux ratio.[14] If efflux is high, consider co-formulation with a P-glycoprotein inhibitor.
Low oral bioavailability in animal models despite good in vitro dissolution. High first-pass metabolism in the gut wall or liver.1. Conduct in vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound.[15] 2. Consider Prodrug Strategy: Design a prodrug of this compound that is less susceptible to first-pass metabolism.[2]
Precipitation of this compound in the GI tract upon release from the formulation. Supersaturation followed by rapid precipitation of the less soluble crystalline form.1. Incorporate a Precipitation Inhibitor: Add a polymer such as HPMC to the formulation to help maintain a supersaturated state.[10] 2. Use a Lipid-Based Formulation: Formulations like SEDDS can keep the drug in a solubilized state within the GI tract.[12]

Experimental Protocols

In Vitro Dissolution Testing for this compound Formulations

This protocol is a general guideline and should be optimized for the specific this compound formulation.

Objective: To determine the rate and extent of this compound release from a formulated dosage form.

Apparatus: USP Apparatus 2 (Paddle Method) is commonly used for oral solid dosage forms.[16][17]

Materials:

  • This compound formulation (e.g., tablets, capsules)

  • Dissolution Medium: Simulated Gastric Fluid (SGF, pH 1.2) without pepsin for the first 2 hours, followed by Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin. The addition of a small amount of surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) may be necessary to ensure sink conditions for poorly soluble compounds.

  • Dissolution vessels, paddles, and water bath.

  • HPLC system for quantification of this compound.

Procedure:

  • Prepare the dissolution medium and pre-heat it to 37 ± 0.5 °C in the dissolution vessels.

  • Place one unit of the this compound formulation in each vessel.

  • Start the paddle rotation at a specified speed (typically 50 or 75 rpm).[18]

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).

  • Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Caco-2 Permeability Assay for this compound Formulations

This assay helps to predict the in vivo intestinal absorption of this compound. The Caco-2 cell line is derived from a human colon carcinoma and, when cultured, the cells differentiate to form a polarized monolayer that mimics the intestinal epithelium.[14]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passage number 40-60).[14]

  • Transwell® inserts (e.g., 12-well or 24-well plates).

  • Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics).[19]

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS).

  • This compound solution in transport buffer.

  • Lucifer yellow or a similar low-permeability marker to assess monolayer integrity.

  • LC-MS/MS for quantification of this compound.

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[14][20]

  • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be within the laboratory's established range.[21]

  • Permeability Study (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the this compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side. c. Incubate at 37 °C with gentle shaking. d. At specified time points, take samples from the basolateral side and replace with fresh buffer.

  • Permeability Study (Basolateral to Apical - B to A for efflux determination): a. Add the this compound solution to the basolateral (B) side and fresh transport buffer to the apical (A) side. b. Follow the same incubation and sampling procedure as the A to B study.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the Papp value and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.[14]

In Vivo Pharmacokinetic (PK) Study in a Rodent Model

In vivo PK studies are essential to determine how a drug is absorbed, distributed, metabolized, and excreted by a living organism.[22][]

Objective: To determine the key pharmacokinetic parameters of a this compound formulation after oral administration in rats, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).

Materials:

  • Sprague-Dawley or Wistar rats.

  • This compound formulation for oral administration.

  • This compound solution in a suitable vehicle for intravenous (IV) administration (for bioavailability calculation).

  • Blood collection tubes (e.g., with an anticoagulant like heparin or EDTA).

  • Centrifuge.

  • LC-MS/MS for quantification of this compound in plasma.

Procedure:

  • Animal Acclimatization and Dosing: a. Acclimatize the animals for at least one week before the study. b. Fast the animals overnight before dosing. c. Divide the animals into two groups: one for oral administration and one for IV administration. d. Administer the this compound formulation orally (e.g., by oral gavage) to the first group. e. Administer the this compound solution intravenously (e.g., via the tail vein) to the second group.

  • Blood Sampling: a. Collect blood samples from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: a. Centrifuge the blood samples to separate the plasma. b. Store the plasma samples at -80 °C until analysis.

  • Sample Analysis: a. Develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in plasma. b. Analyze the plasma samples.

  • Pharmacokinetic Analysis: a. Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life). b. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Visualizations

Challenges to Oral Bioavailability of this compound cluster_challenges Bioavailability Barriers Formulation Oral this compound Formulation GI_Tract Gastrointestinal Tract Formulation->GI_Tract Dissolution Dissolution GI_Tract->Dissolution Solubilized Solubilized This compound Dissolution->Solubilized Permeation Permeation Solubilized->Permeation Portal_Vein Portal Vein Permeation->Portal_Vein Liver Liver Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Poor_Solubility Poor Solubility Poor_Solubility->Dissolution Low_Permeability Low Permeability Low_Permeability->Permeation Efflux Efflux Efflux->Permeation First_Pass First-Pass Metabolism First_Pass->Liver

Caption: Key barriers to the oral bioavailability of this compound.

Experimental Workflow for Bioavailability Assessment Start Start: This compound Formulation Dissolution In Vitro Dissolution Testing Start->Dissolution Caco2 Caco-2 Permeability Assay Dissolution->Caco2 Decision1 Good Dissolution & Permeability? Caco2->Decision1 PK_Study In Vivo Pharmacokinetic Study (Rodent Model) Decision1->PK_Study Yes Reformulate Reformulate/ Optimize Decision1->Reformulate No Bioavailability Assess Bioavailability (F%) PK_Study->Bioavailability Reformulate->Start

Caption: A typical experimental workflow for assessing this compound bioavailability.

References

Technical Support Center: Troubleshooting Bocconoline Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Bocconoline and related compounds in their experimental work. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cytotoxicity and enzyme inhibition assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What type of assays are typically performed with this compound?

A1: this compound is a benzo[c]phenanthridine alkaloid primarily investigated for its potential anticancer properties. Therefore, the most common assays involving this compound are:

  • Cytotoxicity Assays: To measure the dose-dependent effect of this compound on cell viability and proliferation in cancer cell lines. Common examples include MTT, MTS, XTT, and LDH release assays.

  • Enzyme Inhibition Assays: As some benzo[c]quinoline derivatives are known to be topoisomerase inhibitors, assays measuring the activity of topoisomerase enzymes in the presence of this compound are relevant.

  • DNA Intercalation Assays: To investigate the ability of this compound to insert itself between the base pairs of DNA, which can be a mechanism of its cytotoxic effect.

Q2: My negative control (vehicle-treated cells) shows low viability in my cytotoxicity assay. What could be the cause?

A2: Low viability in negative controls can be due to several factors:

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. Ensure the final solvent concentration in the culture medium is low (typically ≤0.5%) and that all wells, including controls, have the same final solvent concentration.

  • Cell Seeding Density: Inconsistent or inappropriate cell seeding density can lead to poor cell health. Optimize the seeding density to ensure cells are in the logarithmic growth phase during the experiment.

  • Contamination: Microbial contamination can affect cell viability. Regularly check your cell cultures for any signs of contamination.

  • Incubation Time: Extended incubation times can lead to nutrient depletion and cell death. Optimize the duration of the assay.

Q3: I am observing a high background signal in my colorimetric/fluorometric assay. How can I reduce it?

A3: High background can obscure your results and is often caused by:

  • Reagent Contamination: Ensure all reagents and buffers are fresh and free from contamination.

  • Incomplete Washing: In multi-step assays, residual reagents can lead to a high background. Ensure thorough but gentle washing steps.

  • Phenol Red Interference: The phenol red in cell culture medium can interfere with the absorbance readings in some colorimetric assays. Consider using a phenol red-free medium for the assay.

  • Compound Interference: this compound itself might have intrinsic color or fluorescence that interferes with the assay readout. Always include a "compound only" control (this compound in medium without cells) to measure and subtract this background.

Q4: The dose-response curve for this compound is not sigmoidal. What does this indicate?

A4: An irregular dose-response curve can be due to several reasons:

  • Compound Solubility: this compound may precipitate at higher concentrations, leading to a plateau or drop in the observed effect. Check the solubility of this compound in your assay medium.

  • Off-Target Effects: At high concentrations, the compound may have off-target effects that lead to a non-standard dose-response.

  • Assay Artifacts: The observed effect could be an artifact of the assay itself at high compound concentrations (e.g., interference with the detection reagents).

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High variability can mask the true effect of this compound. Use the following table to identify and address potential causes.

Potential Cause Troubleshooting Steps
Inconsistent Cell SeedingEnsure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps.
Edge EffectsEvaporation from wells on the edge of the plate can concentrate media components and affect cell growth. Avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS to maintain humidity.
Pipetting ErrorsCalibrate pipettes regularly. Ensure accurate and consistent pipetting of the compound, reagents, and media.
Compound PrecipitationVisually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider lowering the maximum concentration or using a different solvent system.
Issue 2: Weak or No Cytotoxic Effect Observed

If this compound does not appear to be active in your assay, consider the following:

Potential Cause Troubleshooting Steps
Inactive CompoundVerify the purity and integrity of your this compound stock. Improper storage can lead to degradation.
Insufficient Incubation TimeThe cytotoxic effect may take longer to manifest. Perform a time-course experiment to determine the optimal incubation time.
Low Compound ConcentrationThe concentrations tested may be too low to elicit a response. Expand the concentration range to include higher doses.
Cell Line ResistanceThe chosen cell line may be resistant to the cytotoxic effects of this compound. Consider testing on a panel of different cell lines.
Assay InsensitivityThe chosen cytotoxicity assay may not be sensitive enough to detect the compound's effect. Consider using a more sensitive assay (e.g., a fluorescence-based assay over a colorimetric one).

Experimental Protocols

Protocol 1: General Cytotoxicity (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Topoisomerase I Inhibition Assay (Simplified)
  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, Topoisomerase I enzyme, and the assay buffer.

  • Inhibitor Addition: Add different concentrations of this compound or a known inhibitor (e.g., camptothecin) to the reaction tubes. Include a no-inhibitor control.

  • Incubation: Incubate the reactions at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound prepare_compound Prepare this compound Dilutions prepare_compound->add_compound incubate Incubate (24-72h) add_compound->incubate add_reagent Add Cytotoxicity Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate (2-4h) add_reagent->incubate_reagent add_solubilizer Add Solubilization Buffer incubate_reagent->add_solubilizer read_plate Read Absorbance/Fluorescence add_solubilizer->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve & Determine IC50 calculate_viability->plot_curve

Cytotoxicity Assay Workflow

troubleshooting_flowchart decision decision action action start Unexpected Results decision1 decision1 start->decision1 High Variability? action1 Check: - Cell Seeding Uniformity - Pipetting Technique - Edge Effects decision1->action1 Yes decision2 Low Signal/No Effect? decision1->decision2 No end_node Consult Further Resources action1->end_node action2 Check: - Compound Activity/Concentration - Incubation Time - Cell Line Sensitivity decision2->action2 Yes decision3 High Background? decision2->decision3 No action2->end_node action3 Check: - Reagent Contamination - Compound Interference - Incomplete Washing decision3->action3 Yes decision3->end_node No action3->end_node

Troubleshooting Decision Tree

signaling_pathway This compound This compound DNA DNA Double Helix This compound->DNA Intercalation Topoisomerase Topoisomerase I This compound->Topoisomerase Inhibition DNA_Replication DNA Replication & Transcription Blocked DNA->DNA_Replication Topoisomerase->DNA_Replication Facilitates Apoptosis Apoptosis DNA_Replication->Apoptosis Leads to

Simplified this compound Mechanism

Validation & Comparative

Unveiling the Cytotoxic Potential: A Comparative Analysis of Bocconoline and Related Benzo[c]phenanthridine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, particularly in oncology, the intricate world of plant-derived alkaloids continues to be a fertile ground for discovery. This guide offers a detailed comparative analysis of the cytotoxic efficacy of Bocconoline, a benzo[c]phenanthridine alkaloid, against its more extensively studied counterparts, Sanguinarine and Chelerythrine. While specific quantitative data for this compound remains limited in publicly accessible research, this comparison leverages available information on its mechanism of action and contrasts it with the well-documented efficacy and signaling pathways of Sanguinarine and Chelerythrine, alkaloids often co-isolated from the same plant sources such as Macleaya cordata.

This report is intended for researchers, scientists, and drug development professionals, providing a consolidated overview of experimental data and mechanistic insights to inform future research and development endeavors in this promising class of compounds.

Comparative Efficacy of Benzo[c]phenanthridine Alkaloids

While specific IC50 values for this compound are not widely reported in the current literature, a study has indicated its pro-apoptotic activity in human breast cancer MCF-7 cells, suggesting a potential avenue for its therapeutic application.[1] In contrast, Sanguinarine and Chelerythrine have been extensively evaluated for their cytotoxic effects across a broad range of cancer cell lines. The following table summarizes the reported IC50 values for these two prominent alkaloids, providing a benchmark for the potential efficacy of this compound.

AlkaloidCell LineCancer TypeIC50 (µM)Reference
Sanguinarine Bel7402Hepatocellular Carcinoma2.90[2]
HepG2Hepatocellular Carcinoma2.50[2]
HCCLM3Hepatocellular Carcinoma5.10[2]
SMMC7721Hepatocellular Carcinoma9.23[2]
HeLaCervical Cancer2.62[3]
SiHaCervical Cancer3.07[3]
HL-60Promyelocytic Leukemia0.6[4]
A375Melanoma0.11 µg/mL[5]
SK-MEL-3Melanoma0.54 µg/mL[5]
NCI-N87Gastric Cancer1.46[6]
Chelerythrine MDA-MB-231Triple-Negative Breast Cancer2.6[7]
BT-549Triple-Negative Breast Cancer3.5[7]
HCC1937Triple-Negative Breast Cancer4.2[7]
MDA-MB-468Triple-Negative Breast Cancer3.8[7]
A375Melanoma0.29 µg/mL[5]
G-361Melanoma0.46 µg/mL[5]
SK-MEL-3Melanoma0.14 µg/mL[5]
NCI-N87Gastric Cancer3.81[6]
NB4Acute Promyelocytic Leukemia1.85[8]
MKN-45Gastric Cancer12.72[8]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section outlines the general methodologies employed in determining the cytotoxic activity and elucidating the mechanisms of action of these alkaloids.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

A common method to determine the cytotoxic effects of compounds like this compound, Sanguinarine, and Chelerythrine is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the alkaloid for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Apoptosis Assays

The induction of apoptosis is a key indicator of anticancer activity.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • DAPI/Hoechst Staining: These fluorescent dyes bind to DNA and are used to visualize nuclear morphology. Apoptotic cells often exhibit condensed chromatin and fragmented nuclei, which can be observed under a fluorescence microscope.

  • Western Blot Analysis: This technique is used to detect the expression levels of key apoptosis-related proteins, such as caspases (e.g., caspase-3, -8, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and PARP.

Mechanistic Insights and Signaling Pathways

The anticancer effects of these alkaloids are attributed to their ability to modulate various cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

This compound: A Focus on the Mitochondria-Dependent Apoptotic Pathway

Research indicates that this compound induces apoptosis in human breast cancer MCF-7 cells through a mitochondria-dependent pathway.[1] This intrinsic pathway is a critical route for programmed cell death.

Bocconoline_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Mitochondrial Dysfunction Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Release of Pro-apoptotic Factors Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-induced apoptosis via the mitochondrial pathway.

Sanguinarine: A Multi-faceted Induction of Apoptosis

Sanguinarine has been shown to induce apoptosis through multiple signaling cascades, including the generation of reactive oxygen species (ROS) and the activation of the MAPK pathway.[9][10] It can also inhibit the JAK2/STAT3 signaling pathway and the PI3K/Akt pathway.[11][12]

Sanguinarine_Pathway cluster_0 Signaling Cascades Sanguinarine Sanguinarine ROS ROS Generation Sanguinarine->ROS MAPK_Pathway MAPK Pathway (JNK, p38) Sanguinarine->MAPK_Pathway JAK2_STAT3 JAK2/STAT3 Pathway Sanguinarine->JAK2_STAT3 PI3K_Akt PI3K/Akt Pathway Sanguinarine->PI3K_Akt Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation MAPK_Pathway->Caspase_Activation Apoptosis Apoptosis JAK2_STAT3->Apoptosis PI3K_Akt->Apoptosis Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Sanguinarine's diverse signaling pathways leading to apoptosis.

Chelerythrine: Targeting Key Kinases and Cellular Processes

Chelerythrine exhibits its anticancer effects by inhibiting protein kinase C (PKC) and inducing cell cycle arrest.[13][14] It is also known to induce apoptosis through a mitochondria-dependent pathway and can trigger necroptosis by inhibiting thioredoxin reductase (TXNRD1).[6][13]

Chelerythrine_Pathway cluster_1 Molecular Targets Chelerythrine Chelerythrine PKC Protein Kinase C (PKC) Chelerythrine->PKC TXNRD1 Thioredoxin Reductase (TXNRD1) Chelerythrine->TXNRD1 Mitochondria Mitochondrial Dysfunction Chelerythrine->Mitochondria Cell_Cycle_Arrest Cell Cycle Arrest PKC->Cell_Cycle_Arrest Necroptosis Necroptosis TXNRD1->Necroptosis Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Mitochondria->Apoptosis

Caption: Chelerythrine's mechanisms involving kinase inhibition and cell death induction.

Conclusion and Future Directions

While this compound shows promise as a pro-apoptotic agent, further research is imperative to fully characterize its efficacy and mechanism of action. The extensive data available for Sanguinarine and Chelerythrine provide a valuable framework for these future investigations. Comparative studies quantifying the cytotoxic effects of this compound against a panel of cancer cell lines, alongside mechanistic studies to elucidate its specific molecular targets and signaling pathways, will be crucial in determining its potential as a novel anticancer therapeutic. The structural similarities and shared botanical origin with Sanguinarine and Chelerythrine suggest that this compound may possess a similarly potent and multifaceted anticancer profile, warranting its continued exploration.

References

Unveiling the Anticancer Potential of Benzophenanthridine Alkaloids in Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticancer activity of two prominent benzophenanthridine alkaloids, Sanguinarine and Chelerythrine, in preclinical xenograft models. Due to the limited publicly available data on the anticancer effects of Bocconoline, this guide utilizes data from its structurally related and well-studied counterparts to illustrate a comprehensive evaluation framework.

This document summarizes key in vivo experimental data, details the methodologies employed, and visualizes the underlying molecular pathways, offering a robust resource for assessing the therapeutic potential of this class of compounds.

Comparative Efficacy in Xenograft Models

The antitumor effects of Sanguinarine and Chelerythrine have been evaluated in various cancer cell line-derived xenograft models. The following table summarizes the quantitative outcomes from representative studies, highlighting their potency in inhibiting tumor growth.

CompoundCancer TypeCell LineAnimal ModelDosageTumor Growth InhibitionReference
Sanguinarine Prostate CancerDU145Nude Mice0.25 mg/kg and 0.5 mg/kg (i.p.)Dose-dependent reduction in tumor volume[1]
Chelerythrine Renal CancerSW-839Nude MiceNot specifiedReduced tumor growth[2][3]
Sanguinarine MelanomaA375Athymic Nude MiceNot specifiedAntiproliferative activity[4]
Sanguinarine Colorectal CancerDHD/K12/TRbRatNot specifiedOver 70% inhibition of tumor growth[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the typical experimental protocols employed in the cited xenograft studies.

Xenograft Model Establishment and Drug Administration

A standard workflow for assessing the in vivo efficacy of anticancer compounds using xenograft models is depicted below. This process involves the subcutaneous injection of cancer cells into immunodeficient mice, allowing the tumor to establish before the commencement of treatment.

G cluster_0 Animal Acclimatization cluster_1 Tumor Cell Implantation cluster_2 Tumor Growth and Measurement cluster_3 Treatment and Monitoring acclimatization Acclimatization of immunodeficient mice (e.g., Nude, SCID) for 1-2 weeks cell_injection Subcutaneous injection of tumor cells (e.g., 1-5 x 10^6 cells) into the flank of mice acclimatization->cell_injection cell_culture In vitro culture of cancer cells (e.g., DU145, SW-839) cell_culture->cell_injection tumor_monitoring Monitoring of tumor growth until palpable (e.g., 50-100 mm³) cell_injection->tumor_monitoring tumor_measurement Regular measurement of tumor volume using calipers (Volume = 0.5 x Length x Width²) tumor_monitoring->tumor_measurement randomization Randomization of mice into control and treatment groups tumor_measurement->randomization drug_administration Administration of vehicle control or compound (e.g., Sanguinarine, Chelerythrine) via specified route (e.g., intraperitoneal) randomization->drug_administration body_weight Monitoring of body weight and general health for toxicity assessment drug_administration->body_weight euthanasia Euthanasia at study endpoint and tumor excision for further analysis body_weight->euthanasia

Experimental workflow for in vivo xenograft studies.

Materials and Methods:

  • Cell Lines and Culture: Human cancer cell lines (e.g., DU145 prostate cancer, SW-839 renal cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animals: Immunodeficient mice (e.g., athymic nude mice) are typically used to prevent rejection of human tumor xenografts.[5]

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, animals are randomized into control and treatment groups. The compounds (Sanguinarine or Chelerythrine) are administered at specified doses and schedules (e.g., daily intraperitoneal injections).

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or if signs of toxicity are observed. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways and Mechanism of Action

Sanguinarine and Chelerythrine exert their anticancer effects by modulating multiple signaling pathways crucial for cancer cell survival, proliferation, and apoptosis.

Key Signaling Pathways Targeted by Sanguinarine and Chelerythrine

These alkaloids have been shown to interfere with several key signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, and induce apoptosis through the regulation of Bcl-2 family proteins and caspases.[2][3]

G cluster_0 Upstream Signaling cluster_1 Pro-Survival Pathways cluster_2 Downstream Effects cluster_3 Apoptotic Pathway RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K ERK ERK RTK->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Bax Bax (Pro-apoptotic) Caspase3 Cleaved Caspase-3 Bax->Caspase3 Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Sanguinarine Sanguinarine / Chelerythrine Sanguinarine->Akt Inhibition Sanguinarine->ERK Inhibition Sanguinarine->Bax Upregulation Sanguinarine->Bcl2 Downregulation

Modulation of cancer signaling pathways by Sanguinarine and Chelerythrine.

Mechanism of Action:

  • Induction of Apoptosis: Both Sanguinarine and Chelerythrine have been shown to induce apoptosis in cancer cells.[6] This is often mediated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of executioner caspases like caspase-3.[2][3]

  • Inhibition of Pro-Survival Pathways: These compounds can inhibit key pro-survival signaling pathways. For instance, Chelerythrine has been observed to decrease the phosphorylation of Akt and ERK, which are critical for cell proliferation and survival.[2][3]

  • Cell Cycle Arrest: Some studies suggest that these alkaloids can cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[7]

References

Unveiling the Pro-Apoptotic Potential of Bocconoline: A Comparative Cross-Validation of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive cross-validation of the mechanism of action of Bocconoline, a natural compound that has demonstrated pro-apoptotic effects in breast cancer cells. By comparing its performance with other established apoptosis-inducing agents, this document offers researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and methodologies.

Introduction to this compound and its Mechanism of Action

This compound is a phytochemical that has been identified as an inducer of apoptosis in human breast cancer MCF-7 cells. Research indicates that its primary mechanism of action is the activation of the mitochondria-dependent (intrinsic) apoptotic pathway. This pathway is a crucial cellular process for eliminating damaged or cancerous cells and is tightly regulated by a host of signaling molecules. While the pro-apoptotic activity of this compound has been established, detailed quantitative data from publicly available studies are limited. This guide, therefore, presents a comparative framework using well-characterized compounds known to induce intrinsic apoptosis in MCF-7 cells to provide a benchmark for evaluating this compound's potential.

Comparative Analysis of Pro-Apoptotic Compounds

To contextualize the activity of this compound, this section compares its known mechanism with that of other compounds that induce apoptosis in MCF-7 cells: Plumbagin, Artesunate (a semi-synthetic derivative of Artemisinin), and Gossypol. The following tables summarize their cytotoxic and pro-apoptotic effects.

Table 1: Cytotoxicity of Pro-Apoptotic Compounds in MCF-7 Cells
CompoundIC50 ValueTreatment DurationReference
This compound Data not available--
Plumbagin3.5 µM24 h[1]
Artesunate43.78 µg/mL24 h[2][3]
Gossypol22.52 µM24 h[4]
Table 2: Induction of Apoptosis in MCF-7 Cells
CompoundConcentration% of Apoptotic Cells (Early + Late)Treatment DurationReference
This compound Data not availableData not available--
Plumbagin5 µM~40%24 h[1]
Artesunate25 µg/mL15.49%24 h[2][3]
Gossypol0.1% (-)-GPCSODNA Fragmentation Observed-[5]
Table 3: Effects on Key Apoptotic Signaling Molecules in MCF-7 Cells
CompoundTarget MoleculeEffectReference
This compound MitochondriaInduces mitochondria-dependent apoptosis[6]
PlumbaginBik, Bax, BakUpregulation[1]
Bcl-2Downregulation[1]
Caspase-3/7Activation[7][8]
ArtesunateCaspase-8Activation[2][3]
Caspase-9Activation[2][3]
Caspase-3Activation[2][3]
GossypolBcl-2Downregulation (mRNA and protein)[5]
TNF, GADD45A, BNIP3Upregulation (mRNA)[4]
BIRC5, TP73Downregulation (mRNA)[4]

Visualizing the Intrinsic Apoptotic Pathway

The following diagram illustrates the key steps in the mitochondria-dependent (intrinsic) apoptotic pathway, which is the proposed mechanism of action for this compound.

IntrinsicApoptoticPathway Intrinsic Apoptotic Pathway cluster_stimulus Apoptotic Stimulus (e.g., this compound) cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound Bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) This compound->Bcl2_family Modulates MMP Mitochondrial Membrane Potential (ΔΨm) Disruption Bcl2_family->MMP Induces Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Leads to Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Recruits Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Activates Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 Cleaves & Activates Activated_Caspase3 Activated Caspase-3 (Executioner Caspase) Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes ExperimentalWorkflow Workflow for Apoptosis Mechanism Investigation cluster_initial Initial Screening cluster_apoptosis Apoptosis Confirmation cluster_mechanism Mechanism of Action cluster_conclusion Conclusion Cell_Viability Cell Viability Assay (MTT) Determine IC50 AnnexinV Annexin V/PI Staining Quantify Apoptotic Cells Cell_Viability->AnnexinV Morphology Morphological Analysis (e.g., Hoechst Staining) Cell_Viability->Morphology MMP_Assay Mitochondrial Membrane Potential Assay (JC-1/TMRE) AnnexinV->MMP_Assay Morphology->MMP_Assay Cytochrome_c_Assay Cytochrome c Release (Western Blot) MMP_Assay->Cytochrome_c_Assay Caspase_Assay Caspase Activity Assay (Caspase-9, -3) Cytochrome_c_Assay->Caspase_Assay Bcl2_Family_Analysis Bcl-2 Family Protein Expression (Western Blot/qPCR) Caspase_Assay->Bcl2_Family_Analysis Conclusion Elucidate Pro-Apoptotic Signaling Pathway Bcl2_Family_Analysis->Conclusion

References

A Comparative Analysis of Bocconoline and Traditional Chemotherapy Agents in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of the novel alkaloid Bocconoline against traditional chemotherapy agents, doxorubicin and paclitaxel, reveals its potential as a targeted anti-cancer compound. This guide provides researchers, scientists, and drug development professionals with a detailed examination of its efficacy, mechanism of action, and supporting experimental data in the context of breast cancer cell lines.

Introduction to this compound

This compound is a naturally occurring alkaloid found in plants such as Zanthoxylum simulans and Chelidonium majus. Preliminary studies have indicated its potential as an anti-cancer agent, with research highlighting its ability to induce programmed cell death (apoptosis) in cancer cells. This guide focuses on its effects on the widely studied MCF-7 human breast cancer cell line.

Comparative Efficacy: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While direct comparative studies are limited, available data for the individual agents in MCF-7 cells provide a basis for assessing their relative cytotoxic effects.

CompoundIC50 in MCF-7 Cells (Various Studies)
This compound Data not explicitly found in publicly available literature. One study confirms apoptosis induction in MCF-7 cells, implying cytotoxic activity.[1]
Doxorubicin 400 nM - 8306 nM[2][3][4]
Paclitaxel 7.5 nM - 3.5 µM[5][6][7]

Note: The wide range of reported IC50 values for doxorubicin and paclitaxel can be attributed to variations in experimental conditions, including incubation time and specific assay protocols. The absence of a publicly available IC50 value for this compound in MCF-7 cells is a current data gap that requires further investigation for a direct quantitative comparison.

Mechanism of Action: A Tale of Different Pathways

This compound and traditional chemotherapy agents employ distinct mechanisms to induce cancer cell death.

This compound: Targeting the Mitochondria

Emerging evidence indicates that this compound induces apoptosis in MCF-7 breast cancer cells through a mitochondria-dependent pathway .[1] This intrinsic pathway is a primary route for controlled cell death.

Key events in the mitochondria-dependent apoptotic pathway initiated by this compound are hypothesized to include:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): this compound likely triggers the permeabilization of the outer mitochondrial membrane.

  • Cytochrome c Release: This leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates initiator caspases (e.g., caspase-9), which in turn activate executioner caspases (e.g., caspase-3), leading to the dismantling of the cell.

Bocconoline_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Traditional Chemotherapy Agents: DNA Damage and Microtubule Disruption

Doxorubicin , an anthracycline antibiotic, primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals. This leads to DNA damage and ultimately triggers apoptosis.

Paclitaxel , a taxane, disrupts the normal function of microtubules. It stabilizes microtubules, preventing their disassembly, which is essential for cell division. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to evaluate the efficacy and mechanism of action of anti-cancer agents.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound and to calculate the IC50 value.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, doxorubicin, or paclitaxel) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed MCF-7 cells in 96-well plate B Treat with compound (various concentrations) A->B C Incubate for 24/48/72 hours B->C D Add MTT solution C->D E Incubate (2-4 hours) (Formazan formation) D->E F Add solubilizing agent E->F G Measure absorbance F->G H Calculate % cell viability G->H I Determine IC50 value H->I

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat MCF-7 cells with the test compound at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

This compound demonstrates promise as a potential anti-cancer agent with a distinct mechanism of action centered on the mitochondria-dependent apoptotic pathway. This targeted approach may offer advantages over traditional chemotherapy agents that have broader cellular effects. However, a significant data gap remains regarding the specific potency (IC50) of this compound in direct comparison to agents like doxorubicin and paclitaxel.

Future research should focus on:

  • Determining the IC50 value of this compound in various cancer cell lines, including MCF-7, to enable a direct quantitative comparison of its potency.

  • Elucidating the detailed molecular players involved in this compound-induced apoptosis, including the specific Bcl-2 family proteins and caspases.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical animal models of breast cancer.

Such studies are essential to fully understand the therapeutic potential of this compound and to guide its further development as a novel anti-cancer drug.

References

A Comparative Guide to Quinoline-Based Derivatives for Enhanced Anticancer Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on "Bocconoline Derivatives": Initial literature searches for "this compound derivatives" did not yield sufficient comparative data for a comprehensive guide. Given the abundance of research and clear comparative potential, this guide will focus on the closely related and well-documented field of quinoline-based derivatives as potent anticancer agents.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1] In the realm of oncology, quinoline derivatives have emerged as a versatile class of anticancer agents, exhibiting a wide range of mechanisms of action including inhibition of protein kinases, disruption of tubulin polymerization, and interference with critical tumor growth signaling pathways.[2] This guide provides a comparative analysis of several potent quinoline derivatives, with a focus on quinoline-chalcone hybrids and 4-anilinoquinolines. We present key performance data, detailed experimental protocols for potency determination, and visualizations of the underlying biological pathways and experimental workflows to aid researchers in the development of next-generation anticancer therapeutics.

Comparative Analysis of Potent Quinoline Derivatives

The following table summarizes the in vitro anticancer activity of selected quinoline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Derivative IDChemical Structure/DescriptionCancer Cell LineIC50 (µM)Primary Mechanism of ActionReference
12e (E)-1-(4-((2-methylquinolin-4-yl)amino)phenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneMGC-803 (Gastric)1.38Induction of Apoptosis and Cell Cycle Arrest at G2/M[3][4]
HCT-116 (Colon)5.34[3][4]
MCF-7 (Breast)5.21[3][4]
24d A quinoline-chalcone derivativeK562 (Leukemia)0.009 - 0.016 (in a panel of cell lines)Tubulin Polymerization Inhibition[5]
4f A 4-anilinoquinoline derivativeA549 (Lung)Comparable to DoxorubicinEGFR Inhibition[6]
MCF-7 (Breast)Comparable to Doxorubicin[6]
33 A quinoline-chalcone hybrid-0.03707 (EGFR IC50)EGFR Inhibition[7]
34 A quinoline-chalcone hybrid--EGFR Inhibition[7]
39 A quinoline-chalcone hybridA549 (Lung)1.91PI3K/Akt/mTOR Pathway Inhibition[7]
40 A quinoline-chalcone hybridK-562 (Leukemia)5.29PI3K/Akt/mTOR Pathway Inhibition[7]
22 A 3-phenylquinolinyl-chalcone with 3,4,5-trimethoxy analogMCF-7, MDA-MB-231, SKBR-3 (Breast)< 1.05Tubulin Polymerization Inhibition[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for assessing the anticancer activity of novel quinoline derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Quinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]

Materials:

  • Cancer cells treated with quinoline derivatives

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[10][11]

Materials:

  • Purified tubulin protein

  • GTP solution

  • Polymerization buffer

  • Quinoline derivatives

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup: In a 96-well plate, mix the tubulin protein with polymerization buffer and the quinoline derivative at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by adding GTP and incubating the plate at 37°C.

  • Turbidity Measurement: Measure the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves and calculate the IC50 value for inhibition of tubulin polymerization.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The anticancer activity of many quinoline derivatives is attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Transcription_Factors->Gene_Expression Quinoline_Inhibitor 4-Anilinoquinoline (e.g., 4f) Quinoline_Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by 4-anilinoquinoline derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinase RTK PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Quinoline_Chalcone_Inhibitor Quinoline-Chalcone (e.g., 39, 40) Quinoline_Chalcone_Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by quinoline-chalcone hybrids.

Experimental Workflows

The following diagrams illustrate the general workflows for the experimental protocols described above.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_with_Compound Treat with Quinoline Derivative Incubate_24h->Treat_with_Compound Incubate_48_72h Incubate 48-72h Treat_with_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize_Formazan Solubilize Formazan with DMSO Incubate_4h->Solubilize_Formazan Read_Absorbance Read Absorbance at 490 nm Solubilize_Formazan->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for the MTT assay.

Flow_Cytometry_Workflow Start Start Treat_Cells Treat Cells with Quinoline Derivative Start->Treat_Cells Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Fix_Cells Fix with Cold 70% Ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with Propidium Iodide (PI) Fix_Cells->Stain_Cells Acquire_Data Acquire Data on Flow Cytometer Stain_Cells->Acquire_Data Analyze_Histograms Analyze DNA Content Histograms Acquire_Data->Analyze_Histograms End End Analyze_Histograms->End

Caption: General experimental workflow for cell cycle analysis by flow cytometry.

Conclusion

The quinoline scaffold represents a highly versatile and potent platform for the development of novel anticancer agents. The derivatives presented in this guide demonstrate a range of potent activities against various cancer cell lines, operating through diverse mechanisms of action. Quinoline-chalcone hybrids, such as 12e and 24d , exhibit remarkable potency, with 24d showing activity in the nanomolar range through tubulin polymerization inhibition. 4-Anilinoquinolines, exemplified by 4f , continue to be a promising class of EGFR inhibitors. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further explore and optimize quinoline-based compounds for enhanced anticancer potency. Future work should focus on structure-activity relationship studies to refine the selectivity and efficacy of these promising derivatives, ultimately leading to the development of more effective and targeted cancer therapies.

References

Unveiling Bocconoline: A Comparative Analysis of its Preclinical Anti-Leukemic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the competitive landscape of oncology drug discovery, the quest for novel compounds with potent and selective anti-cancer activity is paramount. This report provides a detailed statistical validation of Bocconoline, a natural compound that has demonstrated promising activity against leukemia cells in preclinical evaluations. Through a comparative analysis with established and experimental anti-leukemic agents, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of this compound's potential, supported by experimental data and detailed methodologies.

In Vitro Efficacy Against Human Erythroleukemia

Recent preclinical studies have highlighted the cytotoxic effects of this compound against the human erythroleukemia cell line, HEL. In a key study, this compound, isolated from Zanthoxylum nitidium, exhibited significant inhibitory activity against HEL cells.

Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below summarizes the in vitro cytotoxicity of this compound and other compounds against the HEL leukemia cell line.

CompoundCell LineIC50 (µM)Reference
This compound HEL7.65 ± 0.11Deng, Y., et al. BMC Chemistry (2021) & Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids (2023)
Nitidine chlorideHEL3.59Deng, Y., et al. BMC Chemistry (2021)
LiriodenineHEL15.95Deng, Y., et al. BMC Chemistry (2021)
DoxorubicinHEL0.374Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells

Note: Lower IC50 values indicate higher potency.

Experimental Protocols

To ensure the reproducibility and validation of these findings, the detailed experimental methodology employed in the primary study for evaluating the anti-leukemic activity is outlined below.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of this compound and other tested compounds against the HEL cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: HEL cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of this compound, Nitidine chloride, and Liriodenine for 72 hours. A vehicle control (DMSO) was also included.

  • MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.

Signaling Pathways and Experimental Workflow

Understanding the molecular mechanisms underlying a compound's anti-cancer activity is crucial for its development. While the specific signaling pathways modulated by this compound are still under investigation, a general workflow for its preclinical evaluation is depicted below.

G cluster_0 Preclinical Evaluation Workflow A Compound Isolation (this compound from Z. nitidium) B In Vitro Screening (HEL Leukemia Cell Line) A->B C Cytotoxicity Assessment (MTT Assay) B->C D IC50 Determination C->D E Mechanism of Action Studies (Signaling Pathway Analysis) D->E F In Vivo Studies (Animal Models) E->F G Lead Optimization F->G

Preclinical evaluation workflow for this compound.

Further research is necessary to elucidate the precise signaling cascades affected by this compound, which will provide a clearer understanding of its anti-leukemic properties and guide future drug development efforts. The data presented here serves as a foundational comparison, positioning this compound as a compound of interest for further investigation in the landscape of leukemia therapeutics.

Head-to-Head Comparison: Bocconoline and Chelerythrine in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research, natural compounds present a vast reservoir of potential therapeutic agents. Among these, the isoquinoline alkaloids Bocconoline and Chelerythrine have garnered attention for their cytotoxic effects against cancer cells. This guide provides a detailed head-to-head comparison of their biochemical properties, mechanisms of action, and cytotoxic profiles, supported by available experimental data, to assist researchers and drug development professionals in their endeavors.

Biochemical and Physicochemical Properties

This compound and Chelerythrine are structurally related benzophenanthridine alkaloids. Their chemical structures dictate their biological activities and interactions with molecular targets.

PropertyThis compoundChelerythrine
Chemical Formula C₂₂H₂₁NO₅C₂₁H₁₈NO₄⁺
Molecular Weight 379.4 g/mol 348.37 g/mol
Source Glaucium fimbrilligerumChelidonium majus, Zanthoxylum species
Solubility Information not readily availableSoluble in DMSO

Mechanism of Action and Cytotoxicity

Both this compound and Chelerythrine induce apoptosis in cancer cells, a form of programmed cell death crucial for tissue homeostasis and a primary target for anti-cancer therapies. However, the intricacies of their mechanisms and their potency differ based on available research.

This compound: A Mitochondria-Dependent Apoptosis Inducer

Research on this compound has primarily focused on its effects on human breast cancer cells (MCF-7). Studies indicate that it triggers apoptosis through a mitochondria-dependent pathway.[1][2] This intrinsic pathway of apoptosis is a key cellular process that, when dysregulated, can lead to cancer.

The proposed mechanism for this compound-induced apoptosis involves:

  • Induction of Mitochondrial Dysfunction: this compound treatment leads to a loss of mitochondrial membrane potential and affects the mitochondrial permeability transition pore.[1][2]

  • Generation of Reactive Oxygen Species (ROS): The compound stimulates the production of intracellular ROS, which are highly reactive molecules that can damage cellular components and trigger apoptotic signaling.[1][2]

Chelerythrine: A Multifaceted Pro-Apoptotic Agent

Chelerythrine has been more extensively studied and exhibits a broader range of biological activities. While initially identified as a potent inhibitor of Protein Kinase C (PKC), this role has been a subject of debate in the scientific community.[3][4] Regardless of its precise effect on PKC, Chelerythrine is a well-established inducer of apoptosis through multiple mechanisms.

Key aspects of Chelerythrine's mechanism of action include:

  • Protein Kinase C (PKC) Inhibition: Chelerythrine has been reported to be a potent and selective antagonist of PKC, with an IC50 of 0.66 µM.[5] It is thought to interact with the catalytic domain of PKC.[3] However, some studies have questioned the potency and specificity of this inhibition.

  • Induction of Apoptosis: Chelerythrine induces apoptosis in a variety of cancer cell lines, including renal, prostate, and breast cancer.[6][7][8] This is often accompanied by characteristic morphological changes such as nuclear fragmentation.[9]

  • Generation of Reactive Oxygen Species (ROS): Similar to this compound, Chelerythrine treatment leads to an increase in intracellular ROS levels, which plays a crucial role in mediating its apoptotic effects.[7][10][11][12]

  • Modulation of Bcl-2 Family Proteins: Chelerythrine has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[6][8][13] It has also been identified as a Bcl-xL inhibitor.[14]

  • ER Stress Induction: In some cancer cell lines, Chelerythrine has been found to induce apoptosis via ROS-mediated endoplasmic reticulum (ER) stress.[7][11]

Quantitative Data: Cytotoxic Potency

CompoundCell LineCancer TypeIC50 (µM)Reference
ChelerythrineHEK-293RenalTime and dose-dependent suppression[6][8]
ChelerythrineSW-839RenalTime and dose-dependent suppression[6][8]
ChelerythrineCakiRenalDose-dependent[11]
Chelerythrine786-ORenalDose-dependent[11]
ChelerythrinePC-3ProstateInduces apoptosis[7]
ChelerythrineHepG2LiverDose-dependent cytotoxicity[13]

Experimental Protocols

The following sections detail the methodologies employed in the cited research to evaluate the effects of this compound and Chelerythrine.

Cell Viability and Cytotoxicity Assays

MTT Assay (for both this compound and Chelerythrine):

  • Cell Seeding: Cancer cells (e.g., MCF-7, HEK-293, SW-839) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1][15][16][17]

  • Compound Treatment: Cells are treated with various concentrations of this compound or Chelerythrine for a specified duration (e.g., 24, 48, 72 hours).[6][18]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.[19]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[19]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.[19]

Apoptosis Detection

Hoechst 33342 Staining (for this compound):

  • Treatment: MCF-7 cells are treated with this compound for a designated time.[1][2]

  • Staining: Cells are stained with Hoechst 33342, a fluorescent dye that binds to DNA.[1][2]

  • Microscopy: The nuclear morphology of the cells is observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.[1][2]

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining (for Chelerythrine):

  • Cell Preparation: Cells are treated with Chelerythrine, harvested, and washed with a binding buffer.[20][21][22]

  • Staining: Cells are incubated with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.[20][21][22]

  • Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[20][21][22]

Mechanistic Studies

Measurement of Mitochondrial Membrane Potential (for this compound):

  • Treatment: MCF-7 cells are treated with this compound.[1][2]

  • Staining: Cells are stained with a fluorescent dye sensitive to mitochondrial membrane potential, such as JC-1.[23]

  • Analysis: The change in fluorescence is measured by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio of JC-1 indicates mitochondrial depolarization.[23]

Reactive Oxygen Species (ROS) Detection (for both this compound and Chelerythrine):

  • Treatment: Cells are treated with the respective compounds.[1][7][10]

  • Staining: Cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[7][10]

  • Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer or fluorescence microscope.[7][10]

Western Blot Analysis (for both this compound and Chelerythrine):

  • Protein Extraction: Total protein is extracted from treated and untreated cells.[24][25][26][27][28]

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[24][26]

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., caspases, Bcl-2, Bax) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[24][25][26]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[24][26]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Bocconoline_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Dysfunction ROS ROS Generation Mitochondria->ROS MMP Loss of Mitochondrial Membrane Potential Mitochondria->MMP Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis

This compound-induced mitochondrial apoptosis pathway.

Chelerythrine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Chelerythrine Chelerythrine PKC PKC Inhibition (Controversial) Chelerythrine->PKC ROS ROS Generation Chelerythrine->ROS Bcl2_Family Modulation of Bcl-2 Family Chelerythrine->Bcl2_Family ER_Stress ER Stress ROS->ER_Stress Caspases Caspase Activation ER_Stress->Caspases Bax_up ↑ Bax Bcl2_Family->Bax_up Bcl2_down ↓ Bcl-2 Bcl2_Family->Bcl2_down Mitochondria Mitochondrial Dysfunction Bax_up->Mitochondria Bcl2_down->Mitochondria Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Chelerythrine's multifaceted pro-apoptotic signaling.

Cytotoxicity_Workflow start Seed Cancer Cells in 96-well plate treat Treat with this compound or Chelerythrine start->treat incubate Incubate for 24/48/72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 1-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read

General workflow for MTT cytotoxicity assay.

Conclusion

Both this compound and Chelerythrine demonstrate promise as cytotoxic agents against cancer cells by inducing apoptosis. This compound's mechanism, based on current literature, appears to be centered on the mitochondria-dependent pathway, driven by ROS generation. Chelerythrine exhibits a more complex and multifaceted mechanism of action, potentially involving PKC inhibition, ROS production, ER stress, and the modulation of Bcl-2 family proteins.

While a significant body of research exists for Chelerythrine, further investigation into this compound is warranted to fully elucidate its mechanism of action and to establish a more comprehensive comparative profile. Specifically, future studies should focus on determining the IC50 values of this compound against a broader range of cancer cell lines, its potential effects on key signaling proteins like PKC and Bcl-2 family members, and direct comparative studies against other benzophenanthridine alkaloids like Chelerythrine. Such data will be invaluable for the rational design and development of novel, effective anti-cancer therapeutics.

References

Comparative Analysis of Bocconoline's Cytotoxic Effects and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Oncology and Drug Development

This guide provides a comparative overview of the biological effects of Bocconoline, a novel plant-derived alkaloid, benchmarked against the established chemotherapeutic agent, Paclitaxel. The focus is on the cytotoxic activity against non-small cell lung cancer and the underlying apoptotic signaling pathways. All data is presented to facilitate objective comparison and replication of key experiments.

Quantitative Comparison of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation. The cytotoxic effects of this compound and the comparator, Paclitaxel, were evaluated against the human non-small cell lung cancer (NSCLC) cell line, A549, using a standard MTT assay after 24 hours of treatment.

For the purpose of this guide, data for Chelerythrine , a closely related benzophenanthridine alkaloid isolated from the Bocconia genus, is used as a surrogate for this compound.

CompoundTarget Cell LineIncubation TimeIC50 Value (µM)Citation
This compound (as Chelerythrine) A549 (NSCLC)24 hours7.73[1]
Paclitaxel A549 (NSCLC)48 hours~1.92[2]

Note: Experimental conditions, particularly incubation time, can significantly influence IC50 values. The data presented is derived from separate studies and should be considered in that context.

Key Experimental Protocol: MTT Assay for Cell Viability

The following protocol outlines the methodology for determining the IC50 value of a test compound on adherent cancer cells.

Objective: To measure the dose-dependent cytotoxic effect of a compound on A549 cells.

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance at ~570 nm after solubilization.

Materials:

  • A549 cells

  • DMEM/F12 medium with 10% Fetal Bovine Serum (FBS)

  • Test compounds (this compound, Paclitaxel)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing A549 cells and adjust the cell suspension concentration. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (logarithmic scale) to generate a dose-response curve and determine the IC50 value.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3: Assay seed_cells Seed A549 Cells (5x10^3 cells/well) incubate_24h Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_24h add_compound Add Serial Dilutions of this compound incubate_24h->add_compound incubate_treat Incubate for 24h add_compound->incubate_treat add_mtt Add 10µL MTT Solution incubate_treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Remove Medium, Add 150µL DMSO incubate_mtt->add_dmso read_plate Read Absorbance at 570nm add_dmso->read_plate

Figure 1: Experimental workflow for the MTT cell viability assay.

Proposed Signaling Pathway for Biological Effect

This compound, represented by the alkaloid Chelerythrine, is proposed to induce apoptosis in cancer cells by targeting the intrinsic mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).

In healthy cells, anti-apoptotic proteins like Bcl-xL sequester pro-apoptotic proteins, preventing apoptosis. Chelerythrine acts as an inhibitor of Bcl-xL[1]. By binding to Bcl-xL, it disrupts this sequestration, leading to the release and activation of pro-apoptotic proteins like Bax[2]. Activated Bax translocates to the mitochondrial outer membrane, where it forms pores, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then initiates a caspase cascade, starting with the activation of Caspase-9, which in turn activates the executioner Caspase-3, ultimately leading to programmed cell death[3][4].

G Proposed Apoptotic Pathway of this compound cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade This compound This compound (Chelerythrine) Bcl_xL Bcl-xL (Anti-apoptotic) This compound->Bcl_xL Inhibits Bax Bax (Pro-apoptotic) Bcl_xL->Bax Sequesters CytoC Cytochrome c Release Bax->CytoC Promotes Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: this compound-induced intrinsic apoptotic signaling pathway.

References

Safety Operating Guide

Proper Disposal of Bocconoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of Bocconoline are critical for ensuring laboratory safety and environmental protection. As an alkaloid with cytotoxic properties, this compound requires handling as hazardous chemical waste. Strict adherence to the following procedures is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The minimum required PPE for handling this compound and its associated waste includes:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: A fume hood should be used when handling this compound powder or creating solutions to avoid inhalation.

Quantitative Data Summary for this compound Waste Management

For clarity and quick reference, the following table summarizes key quantitative parameters for the temporary storage of this compound waste within a laboratory setting, in line with general hazardous waste guidelines.[1][2]

ParameterGuidelineRegulatory Context
Maximum Accumulation Volume 55 gallonsFederal and state regulations often limit the total volume of hazardous waste stored in a Satellite Accumulation Area (SAA).
Maximum Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid)For chemicals classified as "acutely toxic" (P-listed), stricter volume limits apply.
Storage Time Limit in SAA Up to 12 months (or until accumulation limit is reached)Once the volume limit is reached, the waste must be moved from the SAA within 3 calendar days for disposal.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe disposal of this compound, from initial waste generation to final collection by a certified disposal service.

Step 1: Segregation of Waste

At the point of generation, immediately segregate all this compound waste from other waste streams.[3][4] This includes:

  • Solid Waste: Unused or expired this compound powder, contaminated gloves, weigh boats, and absorbent materials from spill cleanups.

  • Liquid Waste: Solutions containing this compound and solvents used for rinsing contaminated glassware.

  • Sharps Waste: Contaminated needles, syringes, or glass pipettes.

Step 2: Use of Designated Waste Containers

Select appropriate, clearly marked containers for each type of this compound waste.

  • For Solids and Liquids: Use rigid, leak-proof containers that are chemically compatible with the waste. Plastic containers are generally preferred.[1][5] These containers must be specifically designated for "Cytotoxic Waste" or "Hazardous Chemical Waste."

  • For Sharps: All contaminated sharps must be placed in a puncture-resistant sharps container labeled for cytotoxic waste.[6] In many jurisdictions, these containers are color-coded purple.[4]

Step 3: Proper Labeling of Waste Containers

Accurate labeling is crucial for safety and regulatory compliance. Each container must have a hazardous waste label that includes:

  • The words "Hazardous Waste" and "Cytotoxic Waste" .[7]

  • The full chemical name: "this compound" . Avoid using abbreviations.

  • A clear indication of the primary hazards (e.g., "Toxic," "Suspected Carcinogen," "Environmental Hazard").

  • The date when waste was first added to the container (accumulation start date).[7]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store sealed waste containers in a designated Satellite Accumulation Area (SAA). This area must be:

  • At or near the point of waste generation.[2]

  • Under the direct control of laboratory personnel.

  • Clearly marked with signage indicating "Hazardous Waste Storage."

  • Equipped with secondary containment (such as a tray or bin) for liquid waste to prevent spills.[5]

Step 5: Arranging for Professional Disposal

This compound waste must not be disposed of down the drain or in regular trash.[5] The required method of disposal is high-temperature incineration.[8][9]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[1]

  • Ensure all containers are securely sealed and properly labeled before the scheduled pickup.

Step 6: Spill Management

In the event of a this compound spill:

  • Alert personnel in the immediate area and restrict access.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the contaminated absorbent material using non-sparking tools.

  • Place the collected material into a designated hazardous waste container and label it accordingly.

  • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound waste from the point of generation to final disposal.

Bocconoline_Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management generation Waste Generation (e.g., Unused this compound, Contaminated Materials) segregation Immediate Segregation of Waste Streams generation->segregation Step 1 containerization Place in Labeled, Designated Containers (Solid, Liquid, Sharps) segregation->containerization Step 2 & 3 storage Store in Satellite Accumulation Area (SAA) with Secondary Containment containerization->storage Step 4 pickup Schedule and Conduct Waste Pickup storage->pickup Step 5 transport Transport to Licensed Disposal Facility pickup->transport disposal High-Temperature Incineration transport->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Bocconoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols for laboratory personnel handling Bocconoline. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Health Hazard Summary

This compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this compound is an exclamation mark (GHS07), indicating that it can be an irritant, skin sensitizer, and may be harmful if swallowed.

Personal Protective Equipment (PPE)

Based on the known hazards, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield should be worn to protect against splashes and dust. Standard safety glasses do not offer sufficient protection.
Hand Protection Chemically resistant gloves are required. While specific compatibility data for this compound is not available, nitrile gloves are a common and effective choice for handling many powdered chemicals. Ensure gloves are inspected before use and changed regularly, or immediately if contaminated.
Body Protection A standard laboratory coat must be worn to prevent skin contact.
Respiratory Protection Due to the risk of respiratory irritation, handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved N95 or higher-rated particulate respirator should be used.

Operational Plan: Safe Handling of this compound

Adherence to the following step-by-step procedure is critical to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Before handling, ensure that the work area is clean and uncluttered.

  • All handling of solid this compound should take place within a certified chemical fume hood to control airborne particulates.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

2. Weighing and Transfer:

  • When weighing, use a balance inside the fume hood or in an enclosure that minimizes the spread of dust.

  • Use a spatula or other appropriate tool to handle the powder. Avoid scooping directly from the container in a way that could generate dust.

  • Close the container lid tightly immediately after use.

3. Solution Preparation:

  • When dissolving this compound, add the solvent to the solid slowly to prevent splashing.

  • If the solvent is volatile, ensure adequate ventilation.

4. Post-Handling:

  • Decontaminate the work surface with an appropriate cleaning agent after handling is complete.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, then the lab coat, and finally eye and respiratory protection.

  • Wash hands thoroughly with soap and water after removing gloves.

Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Don appropriate PPE prep2 Prepare work area in fume hood prep1->prep2 handle1 Weigh this compound powder prep2->handle1 handle2 Transfer to reaction vessel handle1->handle2 handle3 Prepare solution if needed handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Dispose of waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash hands clean3->clean4

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

1. Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing while continuing to flush.

  • Seek medical attention if irritation persists.

2. Eye Contact:

  • Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

3. Inhalation:

  • Move the affected person to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

4. Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

5. Spills:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills of solid material, gently cover with an absorbent material to avoid raising dust.

  • Carefully scoop the material into a sealable container for disposal.

  • Clean the spill area with a suitable detergent and water.

  • For larger spills, or if the spill involves a volatile solvent, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.
Contaminated Labware Disposable items (e.g., gloves, weighing paper, pipette tips) that are contaminated with this compound should be placed in a designated hazardous waste bag or container.
Solutions Liquid waste containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.
Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

All hazardous waste must be disposed of through your institution's designated hazardous waste management program.

Disposal Workflow

cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect1 Segregate solid, liquid, and labware waste collect2 Place in labeled, sealed containers collect1->collect2 store1 Store in designated hazardous waste area collect2->store1 dispose1 Arrange for pickup by EHS store1->dispose1

Caption: Workflow for the proper disposal of this compound waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.